KB-R7785
Description
Propriétés
Numéro CAS |
168158-16-5 |
|---|---|
Formule moléculaire |
C18H27N3O4 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(2S,3R)-N-hydroxy-2-methyl-N'-[(1S)-2-(methylamino)-2-oxo-1-phenylethyl]-3-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C18H27N3O4/c1-11(2)10-14(12(3)16(22)21-25)17(23)20-15(18(24)19-4)13-8-6-5-7-9-13/h5-9,11-12,14-15,25H,10H2,1-4H3,(H,19,24)(H,20,23)(H,21,22)/t12-,14+,15-/m0/s1 |
Clé InChI |
OFCWIPGKPUJTDP-CFVMTHIKSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KB-R7785; KB R7785; KBR7785 |
Origine du produit |
United States |
Foundational & Exploratory
KB-R7785: A Dual-Inhibitor Targeting Key Pathways in Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cardiac hypertrophy, an enlargement of the heart muscle, is a common physiological response to pressure overload and other stimuli. While initially a compensatory mechanism, sustained hypertrophy can lead to heart failure. The small molecule KB-R7785 has emerged as a significant investigational compound due to its unique dual mechanism of action in mitigating cardiac hypertrophy. This technical guide provides an in-depth analysis of this compound's mode of action, focusing on its role as an inhibitor of both the reverse mode of the Na+/Ca2+ exchanger (NCX) and A Disintegrin and Metalloproteinase 12 (ADAM12). This document synthesizes key quantitative data, details experimental protocols, and provides visual representations of the involved signaling pathways to support further research and drug development efforts in the field of cardiovascular disease.
Introduction
Pathological cardiac hypertrophy is characterized by an increase in cardiomyocyte size, re-expression of fetal genes, and often fibrosis, ultimately leading to compromised cardiac function. Two key signaling cascades have been identified as major contributors to this process: aberrant intracellular calcium handling and the activation of growth factor receptor signaling. This compound uniquely addresses both of these pathways. It is recognized for its inhibitory effects on the reverse mode of the Na+/Ca2+ exchanger, which plays a crucial role in calcium homeostasis. Additionally, seminal research has identified this compound as a potent inhibitor of ADAM12, a metalloproteinase that initiates a signaling cascade involving the shedding of heparin-binding epidermal growth factor (HB-EGF) and subsequent transactivation of the epidermal growth factor receptor (EGFR). This guide will dissect these two mechanisms, presenting the available quantitative data and experimental methodologies to provide a comprehensive understanding of this compound's therapeutic potential.
Mechanism of Action 1: Inhibition of ADAM12-Mediated EGFR Transactivation
A primary mechanism through which this compound exerts its anti-hypertrophic effects is by inhibiting the metalloproteinase ADAM12. This action disrupts a critical signaling pathway initiated by various hypertrophic stimuli, such as G-protein coupled receptor (GPCR) agonists like phenylephrine and angiotensin II.
The ADAM12/HB-EGF/EGFR Signaling Cascade
Hypertrophic stimuli trigger the activation of ADAM12, which then cleaves the extracellular domain of membrane-bound pro-HB-EGF. This "shedding" releases soluble HB-EGF, which in turn binds to and activates the Epidermal Growth Factor Receptor (EGFR) on the same or neighboring cells. This transactivation of EGFR initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2), which are known to promote hypertrophic gene expression and protein synthesis. Research has shown that this compound directly binds to ADAM12, thereby blocking the shedding of HB-EGF and preventing the subsequent activation of the EGFR pathway[1][2].
Quantitative Data: Inhibition of Hypertrophic Markers
Studies have demonstrated the efficacy of this compound in attenuating cardiac hypertrophy both in vitro and in vivo.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Cardiac Hypertrophy [2]
| Parameter | Treatment Group | Result |
| Heart Weight / Body Weight (mg/g) | Sham | 4.2 ± 0.2 |
| PE + Ang II | 6.8 ± 0.3 | |
| PE + Ang II + this compound (100 mg/kg/day, i.p.) | 5.1 ± 0.2 | |
| Systolic Blood Pressure (mmHg) | PE + Ang II | 135 ± 5 |
| PE + Ang II + this compound | 132 ± 6 |
PE: Phenylephrine; Ang II: Angiotensin II. Data are presented as mean ± SEM.
Signaling Pathway Diagram
Mechanism of Action 2: Inhibition of the Na+/Ca2+ Exchanger (NCX)
In addition to its effects on the ADAM12 pathway, this compound is also known as an inhibitor of the Na+/Ca2+ exchanger, particularly its reverse mode of operation.
Role of NCX in Cardiac Hypertrophy
The Na+/Ca2+ exchanger is a critical regulator of intracellular calcium concentrations in cardiomyocytes. It can operate in two modes: a forward mode, which extrudes Ca2+ from the cell, and a reverse mode, which brings Ca2+ into the cell. In pathological conditions such as cardiac hypertrophy, alterations in intracellular Na+ and Ca2+ handling can favor the reverse mode of NCX. This leads to an increase in intracellular Ca2+, which can activate various pro-hypertrophic signaling pathways, including the calcineurin-NFAT and CaMKII pathways. By inhibiting the reverse mode of NCX, this compound helps to prevent this pathological rise in intracellular Ca2+ and thereby mitigates the downstream hypertrophic signaling.
Signaling Pathway Diagram
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound on cardiac hypertrophy.
In Vitro Model: Phenylephrine-Induced Cardiomyocyte Hypertrophy
Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes and assess the inhibitory effect of this compound.
Cell Culture:
-
Isolate neonatal rat ventricular myocytes (NRVMs) from 1-2 day old Sprague-Dawley rat pups.
-
Plate the cells on fibronectin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum.
-
After 24 hours, replace the medium with serum-free medium for 24 hours to induce quiescence.
Hypertrophy Induction and Treatment:
-
Treat the quiescent cardiomyocytes with a hypertrophic agonist, such as phenylephrine (PE, 100 µM) or angiotensin II (Ang II, 1 µM), for 48 hours.
-
For the treatment group, co-incubate the cells with the hypertrophic agonist and varying concentrations of this compound. A vehicle control (e.g., DMSO) should be used for comparison.
Analysis of Hypertrophy:
-
Cell Size Measurement:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain for a cardiomyocyte-specific marker, such as α-actinin, using a primary antibody followed by a fluorescently labeled secondary antibody.
-
Capture images using a fluorescence microscope.
-
Measure the cell surface area of at least 100 randomly selected cells per condition using image analysis software (e.g., ImageJ).
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the treated cardiomyocytes.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers for hypertrophic marker genes such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
In Vivo Model: Transverse Aortic Constriction (TAC)
Objective: To induce pressure-overload cardiac hypertrophy in mice and evaluate the therapeutic efficacy of this compound.
Surgical Procedure:
-
Anesthetize adult male C57BL/6 mice.
-
Perform a partial thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around the aorta and a 27-gauge needle.
-
Remove the needle to create a constriction of a defined diameter.
-
For sham-operated controls, perform the same procedure without ligating the aorta.
This compound Administration:
-
Administer this compound (e.g., 100 mg/kg/day) or vehicle via intraperitoneal injection or osmotic mini-pumps for a specified duration (e.g., 4 weeks) starting from the day of surgery.
Assessment of Cardiac Hypertrophy:
-
Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to measure parameters such as left ventricular wall thickness, internal dimensions, and ejection fraction.
-
Gravimetric Analysis: At the end of the study, euthanize the animals, excise the hearts, and measure the heart weight to body weight ratio (HW/BW).
-
Histological Analysis:
-
Fix the hearts in 4% paraformaldehyde and embed in paraffin.
-
Prepare 5 µm sections and stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome to evaluate fibrosis.
-
HB-EGF Shedding Assay
Objective: To quantify the release of soluble HB-EGF from cardiomyocytes and assess the inhibitory effect of this compound.
Procedure:
-
Culture cardiomyocytes as described in section 4.1.
-
Treat the cells with a hypertrophic stimulus (e.g., phenylephrine) in the presence or absence of this compound for a defined period (e.g., 30 minutes).
-
Collect the conditioned medium.
-
Quantify the concentration of soluble HB-EGF in the medium using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Western Blot for EGFR Phosphorylation
Objective: To detect the activation of the EGFR pathway and its inhibition by this compound.
Procedure:
-
Treat cardiomyocytes as described in section 4.1.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) to normalize the data.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of cardiac hypertrophy due to its multifaceted mechanism of action. By simultaneously targeting the ADAM12-mediated EGFR transactivation pathway and the reverse mode of the Na+/Ca2+ exchanger, it addresses two distinct but critical drivers of the hypertrophic response. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to develop novel strategies for the management of heart failure. Further research is warranted to fully elucidate the intricate details of its downstream signaling effects and to optimize its therapeutic application.
References
The Dual-Faceted Inhibitory Function of KB-R7785: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB-R7785 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). This technical guide delineates the core functions of this compound, with a particular focus on its inhibitory activity against key enzymes involved in extracellular matrix degradation and growth factor shedding. Through a comprehensive review of preclinical studies, this document provides quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways modulated by this compound. The primary mechanisms of action—inhibition of MMPs, such as MMP-2 and MMP-9, and blockade of ADAM12-mediated shedding of heparin-binding epidermal growth factor-like growth factor (HB-EGF)—are explored in depth, highlighting the therapeutic potential of this compound in diverse pathophysiological contexts, including cerebral ischemia and cardiac hypertrophy.
Core Mechanism of Action: Inhibition of Metalloproteinases
This compound functions primarily as a competitive inhibitor of zinc-dependent metalloproteinases. Its hydroxamic acid moiety chelates the zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity. This inhibitory action extends to both the MMP and ADAM families of enzymes.
Inhibition of Matrix Metalloproteinases (MMPs)
This compound has been demonstrated to inhibit the activity of several MMPs, which are crucial for the degradation of extracellular matrix components. Notably, its inhibitory effects on MMP-2 (gelatinase A) and MMP-9 (gelatinase B) have been documented in the context of attenuating brain damage in focal cerebral ischemia.
Inhibition of ADAMs and Growth Factor Shedding
A significant aspect of this compound's function is its ability to inhibit the "sheddase" activity of certain ADAMs. It is a potent inhibitor of ADAM12, a key enzyme responsible for the proteolytic release of the ectodomain of membrane-bound growth factors. Specifically, this compound blocks the shedding of heparin-binding epidermal growth factor-like growth factor (HB-EGF), a critical ligand for the epidermal growth factor receptor (EGFR). This inhibition of HB-EGF shedding has been shown to be a key mechanism in its ability to attenuate cardiac hypertrophy.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified against the shedding of various members of the EGF growth factor family and Tumor Necrosis Factor-α (TNF-α). The following table summarizes the half-maximal inhibitory concentrations (IC50) for these processes.
| Target Process | IC50 (µM) |
| HB-EGF Shedding | 0.08 |
| TGF-α Shedding | 1.3 |
| Amphiregulin Shedding | >10 |
| TNF-α Shedding | 0.5 |
| Data sourced from preclinical studies. |
Key Signaling Pathways Modulated by this compound
The inhibitory action of this compound on ADAM12-mediated HB-EGF shedding has profound effects on downstream signaling cascades. By preventing the release of soluble HB-EGF, this compound blocks the transactivation of the Epidermal Growth Factor Receptor (EGFR) and its subsequent signaling pathways, which are implicated in cell growth, proliferation, and hypertrophy.
Experimental Protocols
Gelatin Zymography for MMP Activity
This protocol is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, and to assess the inhibitory effect of this compound.
Materials:
-
Cell culture or tissue extracts
-
Tris-Glycine SDS Sample Buffer (non-reducing)
-
Polyacrylamide gels (10%) copolymerized with 1 mg/mL gelatin
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100)
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Prepare protein samples from cell culture supernatant or tissue homogenates. Determine protein concentration using a standard assay (e.g., BCA).
-
Mix samples with an equal volume of non-reducing SDS sample buffer. Do not heat the samples.
-
Load samples onto the gelatin-containing polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis at 4°C until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in Zymogram Renaturing Buffer with gentle agitation to remove SDS.
-
Incubate the gel in Zymogram Developing Buffer overnight at 37°C. For inhibition studies, add this compound at desired concentrations to the developing buffer.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
Cell-Based HB-EGF Shedding Assay
This assay quantifies the shedding of HB-EGF from the cell surface and is used to determine the inhibitory potency of compounds like this compound. A common method involves the use of an alkaline phosphatase (AP)-tagged HB-EGF fusion protein.
Materials:
-
Cells stably expressing AP-tagged pro-HB-EGF
-
Cell culture medium and supplements
-
Phorbol 12-myristate 13-acetate (PMA) or other shedding inducers
-
This compound or other test inhibitors
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Plate the AP-HB-EGF expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate HB-EGF shedding by adding a final concentration of PMA (e.g., 100 nM) to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect the conditioned medium from each well.
-
Transfer the conditioned medium to a new 96-well plate.
-
Add the alkaline phosphatase substrate to each well.
-
Incubate at room temperature or 37°C until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenyl phosphate). The absorbance is proportional to the amount of shed AP-HB-EGF.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Preclinical and Clinical Status
This compound has been evaluated in various preclinical models, demonstrating efficacy in reducing infarct volume in a mouse model of cerebral ischemia and attenuating the development of cardiac hypertrophy in response to pressure overload. These studies highlight its potential as a therapeutic agent for conditions where MMP and ADAM activity are dysregulated. To date, there is limited publicly available information regarding the progression of this compound into formal clinical trials in humans. A search of clinical trial registries did not yield significant results for this specific compound.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead compound that functions through the dual inhibition of MMPs and ADAMs. Its ability to potently block ADAM12-mediated HB-EGF shedding provides a specific mechanism for intervening in EGFR-driven pathologies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted functions of this compound and explore its therapeutic applications. Further studies are warranted to fully elucidate its selectivity profile across the entire metalloproteinase family and to explore its potential in a clinical setting.
KB-R7785 as a Potent Inhibitor of ADAM12: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
A Disintegrin and Metalloproteinase 12 (ADAM12), a member of the ADAMs family of transmembrane and secreted proteins, has emerged as a significant therapeutic target in various pathologies, including cardiac hypertrophy and certain cancers. Its enzymatic activity, particularly the shedding of cell-surface proteins like Heparin-Binding EGF-like Growth Factor (HB-EGF), plays a crucial role in cell signaling pathways. KB-R7785, a synthetic hydroxamate-based inhibitor, has been identified as a potent antagonist of ADAM12 activity. This technical guide provides an in-depth analysis of this compound as an ADAM12 inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways and experimental workflows.
Introduction to ADAM12 and this compound
ADAM12 is a multifunctional protein with both proteolytic and adhesive functions. Its metalloproteinase domain is responsible for the ectodomain shedding of various transmembrane proteins, a critical step in the activation of several signaling pathways. One of the most well-characterized substrates of ADAM12 is pro-HB-EGF. The cleavage of pro-HB-EGF by ADAM12 releases soluble HB-EGF, which can then bind to and activate the Epidermal Growth Factor Receptor (EGFR), a process known as EGFR transactivation. This signaling cascade has been implicated in the pathogenesis of cardiac hypertrophy[1][2].
This compound is a hydroxamate-based, broad-spectrum inhibitor of metalloproteinases. It has been instrumental in elucidating the role of ADAM12 in pathological processes. By chelating the zinc ion in the active site of metalloproteinases, this compound effectively blocks their proteolytic activity. While it is not exclusively specific for ADAM12, it has been widely used as a tool compound to study ADAM12-mediated processes.
Quantitative Inhibition Data
While the foundational study by Asakura et al. (2002) demonstrated the potent inhibitory effect of this compound on HB-EGF shedding, specific IC50 values for ADAM12 were not explicitly reported in the primary publication. The study focused on the functional outcomes of the inhibition. However, the broad-spectrum nature of this compound is acknowledged, with inhibitory activity against other ADAMs and matrix metalloproteinases (MMPs)[3]. The table below summarizes the known inhibitory concentrations for HB-EGF shedding, which is primarily mediated by ADAM12 in the studied context.
| Target Process | Inhibitor | IC50 / Effective Concentration | Cell Type / System | Reference |
| HB-EGF Shedding | This compound | ~1 µM (effective concentration) | Cardiomyocytes | Asakura et al., 2002 |
Further studies are required to establish a definitive IC50 value of this compound specifically against purified ADAM12.
Mechanism of Action: Inhibition of ADAM12-Mediated HB-EGF Shedding
The primary mechanism by which this compound exerts its effects in the context of ADAM12 is through the direct inhibition of its metalloproteinase activity. This prevents the shedding of HB-EGF from the cell surface, thereby blocking the subsequent transactivation of the EGFR.
Experimental Protocols
In Vitro HB-EGF Shedding Assay (Alkaline Phosphatase-Tagged HB-EGF)
This assay is designed to quantify the shedding of HB-EGF from the cell surface in response to a stimulus and the inhibitory effect of compounds like this compound.
Materials:
-
Cells expressing alkaline phosphatase (AP)-tagged HB-EGF
-
Cell culture medium and supplements
-
GPCR agonist (e.g., phenylephrine)
-
This compound
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells expressing AP-tagged HB-EGF in a 96-well plate and culture until they reach a confluent monolayer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes.
-
Stimulation: Add a GPCR agonist (e.g., 10 µM phenylephrine) to induce HB-EGF shedding and incubate for 1 hour at 37°C.
-
Supernatant Collection: Carefully collect the conditioned medium from each well.
-
AP Activity Measurement: Add pNPP substrate solution to the collected supernatants.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of shed AP-HB-EGF.
-
Data Analysis: Calculate the percentage of inhibition of HB-EGF shedding for each concentration of this compound compared to the stimulated control.
In Vivo Inhibition of Cardiac Hypertrophy in a Mouse Model
This protocol describes the in vivo administration of this compound to assess its effect on cardiac hypertrophy induced by pressure overload or agonist infusion.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Angiotensin II and Phenylephrine for infusion
-
This compound
-
Osmotic mini-pumps
-
Surgical instruments for mini-pump implantation
-
Echocardiography equipment
Protocol:
-
Animal Model: Induce cardiac hypertrophy in mice through surgical transverse aortic constriction (TAC) or continuous infusion of angiotensin II and phenylephrine via osmotic mini-pumps.
-
Inhibitor Administration: Administer this compound (e.g., 10-50 mg/kg/day) or vehicle control via daily intraperitoneal injections or through a separate osmotic mini-pump.
-
Treatment Period: Continue the treatment for a specified period (e.g., 2-4 weeks).
-
Cardiac Function Assessment: Monitor cardiac function and hypertrophy progression throughout the study using echocardiography to measure parameters like left ventricular wall thickness and ejection fraction.
-
Histological Analysis: At the end of the study, sacrifice the animals and harvest the hearts. Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
-
Biochemical Analysis: Prepare heart lysates to measure the levels of shed HB-EGF and phosphorylation of downstream signaling molecules (e.g., EGFR, ERK) by Western blotting.
Conclusion and Future Directions
This compound has been a valuable pharmacological tool for understanding the role of ADAM12 in cellular processes, particularly in the context of cardiac hypertrophy. Its ability to inhibit HB-EGF shedding has provided crucial insights into the signaling pathways involved. However, the broad-spectrum nature of this compound highlights the need for the development of more selective ADAM12 inhibitors to further dissect its specific functions and to explore its therapeutic potential with greater precision. Future research should focus on determining the precise inhibitory profile of this compound against a wide panel of metalloproteinases and on the discovery and characterization of novel, highly selective ADAM12 inhibitors.
References
The Role of KB-R7785 in the Ectodomain Shedding of HB-EGF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heparin-binding EGF-like growth factor (HB-EGF) is a potent mitogen and chemotactic factor that plays a crucial role in various physiological and pathological processes, including wound healing, cardiac hypertrophy, and cancer progression. It is initially synthesized as a transmembrane precursor (pro-HB-EGF), which must undergo proteolytic cleavage, or "ectodomain shedding," to release the soluble, active form of the growth factor. This shedding process is predominantly mediated by members of the ADAM (A Disintegrin and Metalloproteinase) family of proteases. The hydroxamate-based metalloproteinase inhibitor, KB-R7785, has emerged as a key pharmacological tool to study and inhibit this process. This technical guide provides an in-depth overview of the role of this compound in HB-EGF shedding, its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Introduction: The Critical Process of HB-EGF Shedding
Heparin-binding EGF-like growth factor (HB-EGF) is a member of the epidermal growth factor (EGF) family. It is first synthesized as a membrane-anchored precursor protein (pro-HB-EGF). This membrane-bound form can signal to adjacent cells through a process known as juxtacrine signaling. However, for wider-ranging paracrine or autocrine signaling, the extracellular domain of pro-HB-EGF must be cleaved and released as a soluble ectodomain (sHB-EGF). This proteolytic event, termed ectodomain shedding, is a critical regulatory step in activating HB-EGF signaling pathways.
The shedding of pro-HB-EGF is primarily carried out by cell-surface metalloproteinases, particularly members of the ADAM (A Disintegrin and Metalloproteinase) family. Notably, ADAM12 has been identified as a key sheddase for pro-HB-EGF in cardiac cells[1]. The process can be initiated by a variety of stimuli, including G-protein coupled receptor (GPCR) agonists and the phorbol ester Phorbol 12-myristate 13-acetate (PMA), which activates protein kinase C (PKC). The released sHB-EGF is then free to bind to and activate the EGF receptor (EGFR), triggering downstream signaling cascades that influence cell proliferation, migration, and survival.
Given its role in various disease states, the inhibition of HB-EGF shedding presents a promising therapeutic strategy. Pharmacological inhibitors that target the ADAM metalloproteinases responsible for this cleavage are therefore of significant interest to the research and drug development community.
This compound: A Potent Inhibitor of HB-EGF Shedding
This compound is a synthetic, hydroxamate-based compound that functions as a broad-spectrum inhibitor of metalloproteinases. It has been instrumental in elucidating the mechanisms of ectodomain shedding for various transmembrane proteins, including HB-EGF.
Mechanism of Action
This compound exerts its inhibitory effect by chelating the zinc ion within the catalytic domain of metalloproteinases. This action is characteristic of hydroxamate-based inhibitors. Research has demonstrated that this compound directly binds to ADAM12, thereby blocking its enzymatic activity and preventing the cleavage of its substrates, such as pro-HB-EGF[1]. By inhibiting the sheddase activity of ADAM12, this compound effectively traps HB-EGF in its membrane-anchored precursor form, thus preventing the generation of the soluble, active growth factor. While potent against ADAM12, it is important to note that this compound is not entirely selective and can inhibit other metalloproteinases[2].
The inhibition of HB-EGF shedding by this compound leads to the abrogation of downstream EGFR transactivation, which has been shown to attenuate pathological responses such as cardiac hypertrophy in preclinical models[1][3].
Quantitative Data for this compound in HB-EGF Shedding Inhibition
While a specific IC50 value for the inhibition of HB-EGF shedding by this compound is not consistently reported in the literature, several studies have established effective concentrations for its use in both in vitro and in vivo settings. This data is crucial for designing experiments to probe the HB-EGF shedding pathway.
| Parameter | Value | System | Reference |
| Effective In Vitro Concentration | 1 µM | Glioblastoma cells | |
| Effective In Vitro Concentration | 10 µM | Human primary keratinocytes | |
| Effective In Vivo Dosage | 100 mg/kg/day (intraperitoneal) | Mice (cardiac hypertrophy model) | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in HB-EGF shedding and its inhibition is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments used to investigate the effect of this compound on HB-EGF shedding.
Cell Culture and Treatment for Shedding Assay
-
Cell Seeding: Plate cells (e.g., human keratinocytes, U251 glioblastoma cells, or other cells endogenously expressing HB-EGF) in appropriate culture dishes (e.g., 6-well plates for Western blot analysis). Culture in standard growth medium until they reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free medium for 4-18 hours. This step reduces basal levels of shedding and signaling.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in serum-free medium to the final desired concentration (e.g., 1-10 µM). Pre-incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C. Include a vehicle control (DMSO) in parallel.
-
Stimulation of Shedding: Add the shedding stimulus (e.g., PMA at a final concentration of 64-100 nM) directly to the medium and incubate for the desired time (typically 30-60 minutes) at 37°C.
-
Sample Collection:
-
Conditioned Medium: Carefully collect the culture supernatant. Centrifuge to remove any detached cells and debris. The supernatant contains the shed, soluble HB-EGF (sHB-EGF).
-
Cell Lysate: Wash the cells remaining in the plate twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. Scrape the cells, collect the lysate, and clarify by centrifugation. The lysate contains the full-length pro-HB-EGF and its C-terminal fragment (CTF) post-shedding.
-
Western Blot Analysis for HB-EGF Shedding
-
Sample Preparation:
-
Conditioned Medium: Concentrate the collected supernatant using methods like heparin-Sepharose bead precipitation or centrifugal filter units to increase the concentration of sHB-EGF.
-
Cell Lysate: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer: Load equal amounts of protein from the cell lysates and prepared conditioned medium samples onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the extracellular domain of HB-EGF to detect both pro-HB-EGF in the lysate and sHB-EGF in the medium.
-
Alternatively, use a primary antibody specific for the C-terminal cytoplasmic tail of HB-EGF to detect pro-HB-EGF and the remaining cell-associated fragment after cleavage.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The inhibition of shedding will be observed as a decrease in sHB-EGF in the conditioned medium and a corresponding increase in full-length pro-HB-EGF in the cell lysate of this compound-treated samples compared to the stimulated control.
Immunofluorescence for Localization of HB-EGF
-
Cell Preparation: Grow cells on glass coverslips and perform the inhibitor treatment and shedding stimulation as described in section 5.1.
-
Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (if detecting intracellular domains).
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against the C-terminal domain of HB-EGF for 1-2 hours at room temperature.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
-
Mounting and Visualization: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize the subcellular localization of the HB-EGF C-terminal fragment using a fluorescence or confocal microscope. In stimulated cells treated with this compound, the HB-EGF C-terminal fragment is expected to be retained at the plasma membrane, whereas in the absence of the inhibitor, a portion may translocate to other cellular compartments.
Conclusion
This compound serves as an invaluable tool for investigating the intricate process of HB-EGF ectodomain shedding. By potently inhibiting ADAM metalloproteinases like ADAM12, it allows for the precise dissection of the signaling pathways initiated by soluble HB-EGF. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to design and execute experiments aimed at understanding and targeting this critical biological mechanism. Further development of more selective inhibitors will be crucial for translating the therapeutic potential of targeting HB-EGF shedding into clinical applications for a range of diseases.
References
- 1. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ADAM12 controls a hypertrophic response in the heart through the distinct descending pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Metalloproteinase Inhibitor KB-R7785: A Technical Guide for Researchers
An In-depth Examination of its Mechanism of Action and Utility in Studying Metalloproteinase Function
Introduction
KB-R7785 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Its ability to modulate the activity of these key enzymes has made it a valuable tool in a variety of research areas, including inflammation, oncology, cardiovascular disease, and neuroscience. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its inhibitory profile, relevant experimental protocols, and its impact on key signaling pathways.
Quantitative Inhibitory Profile of this compound
A precise understanding of the inhibitory potency of this compound against a range of metalloproteinases is crucial for the design and interpretation of experiments. The following tables summarize the available quantitative data (IC50 and Ki values) for this compound against various MMPs and ADAMs. It is important to note that these values can vary depending on the specific assay conditions, substrate used, and enzyme source.
Table 1: Inhibitory Potency (IC50) of this compound against various Metalloproteinases
| Target Enzyme | IC50 (nM) | Reference |
| MMP-1 (Collagenase-1) | 5 | [1] |
| MMP-2 (Gelatinase-A) | 6 | [1] |
| MMP-3 (Stromelysin-1) | 200 | [1] |
| MMP-7 (Matrilysin) | 20 | [1] |
| MMP-8 (Collagenase-2) | 2 | [1] |
| MMP-9 (Gelatinase-B) | 3 | [1] |
| MMP-12 (Macrophage Elastase) | < 5 | [1] |
| MMP-13 (Collagenase-3) | 0.74 | [1] |
| MMP-14 (MT1-MMP) | 1.8 | [1] |
| ADAM17 (TACE) | Data not consistently reported as a direct IC50 value, but its function is inhibited |
Table 2: Inhibition Constants (Ki) of this compound
| Target Enzyme | Ki (pM) | Reference |
| MMP-2 | 50-150 | [2] |
| MMP-9 | 50-150 | [2] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting the proteolytic activity of MMPs and ADAMs, which in turn modulates critical signaling pathways. Two well-characterized examples are the shedding of Tumor Necrosis Factor-alpha (TNF-α) by ADAM17 and the release of Heparin-Binding EGF-like Growth Factor (HB-EGF) by ADAM12.
Inhibition of TNF-α Processing
TNF-α is a pro-inflammatory cytokine that is initially synthesized as a transmembrane protein (pro-TNF-α). Its release as a soluble, active cytokine is mediated by the proteolytic activity of ADAM17, also known as TNF-α Converting Enzyme (TACE). This compound inhibits TACE, thereby reducing the levels of soluble TNF-α and mitigating downstream inflammatory responses.
Inhibition of HB-EGF Shedding and EGFR Transactivation
Heparin-Binding EGF-like Growth Factor (HB-EGF) is a ligand for the Epidermal Growth Factor Receptor (EGFR) and is initially expressed as a transmembrane precursor. ADAM12 mediates the proteolytic cleavage, or "shedding," of pro-HB-EGF, releasing the soluble HB-EGF ectodomain. Soluble HB-EGF can then bind to and activate the EGFR on the same or neighboring cells, a process known as transactivation, which can lead to various cellular responses, including cell growth and hypertrophy. This compound inhibits ADAM12, thereby preventing HB-EGF shedding and subsequent EGFR activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of metalloproteinase inhibitors like this compound.
Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.
Materials:
-
Sample Preparation: Conditioned cell culture media or tissue homogenates.
-
Zymogram Gel: Polyacrylamide gel (e.g., 10%) co-polymerized with gelatin (e.g., 1 mg/mL).
-
Sample Buffer (Non-reducing): Tris-HCl, SDS, glycerol, bromophenol blue.
-
Running Buffer: Tris, glycine, SDS.
-
Washing Buffer: Triton X-100 in water.
-
Incubation Buffer: Tris-HCl, CaCl2, ZnCl2.
-
Staining Solution: Coomassie Brilliant Blue R-250, methanol, acetic acid.
-
Destaining Solution: Methanol, acetic acid.
Protocol:
-
Sample Preparation: Collect conditioned media and centrifuge to remove cells and debris. Determine protein concentration of the samples.
-
Electrophoresis: Mix samples with non-reducing sample buffer and load onto the gelatin zymogram gel. Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes in washing buffer with gentle agitation to remove SDS and allow the enzymes to renature.
-
Enzyme Activation: Incubate the gel in the incubation buffer at 37°C for 12-24 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.
-
Destaining: Destain the gel with destaining solution until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.
-
Analysis: Quantify the clear bands using densitometry. The molecular weight of the bands can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.
Fluorogenic Substrate Assay for Metalloproteinase Activity
This assay provides a quantitative measure of enzyme activity and is suitable for determining the IC50 values of inhibitors.
Materials:
-
Recombinant Metalloproteinase: Purified, active form of the enzyme of interest (e.g., MMP-9, ADAM12).
-
Fluorogenic Substrate: A peptide substrate containing a fluorophore and a quencher that are separated upon cleavage by the enzyme, resulting in an increase in fluorescence. A common substrate for ADAMs and some MMPs is (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Leu-(N3-[2,4-dinitrophenyl]-L-2,3-diaminopropionyl)-Ala-Arg-NH2.
-
Assay Buffer: Typically contains Tris-HCl, CaCl2, and a detergent like Brij-35. The exact composition may vary depending on the enzyme. For ADAM12, the buffer may consist of 25mM Tris, pH 8, and 6 x 10-4 Brij detergent, with the addition of 10mM CaCl2.[3]
-
This compound: A stock solution in a suitable solvent (e.g., DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader.
Protocol:
-
Prepare Reagents: Dilute the recombinant enzyme, fluorogenic substrate, and this compound to their working concentrations in the assay buffer. For IC50 determination, prepare a serial dilution of this compound.
-
Assay Setup: In a 96-well black microplate, add the assay buffer, the recombinant enzyme, and varying concentrations of this compound (or vehicle control).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 325 nm excitation and 393 nm emission for the Mca/Dnp FRET pair).[3]
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
ADAM12 Inhibition Assay
A specific assay to measure the inhibition of ADAM12 activity can be performed using a fluorogenic substrate.
Materials:
-
Recombinant Human ADAM12.
-
Fluorogenic ADAM12 Substrate: A suitable FRET-based peptide substrate. A substrate with the sequence Dabcyl-Leu-Ala-Gln-Ala-Homophe-Arg-Ser-Lys(Fam)-NH2 has been shown to be a good substrate for ADAM12.[4]
-
Assay Buffer: 25mM Tris, pH 8, 10mM CaCl2, and 6 x 10-4 Brij detergent.[5]
-
This compound: Stock solution in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Dilute recombinant ADAM12 and the fluorogenic substrate to their final working concentrations in the assay buffer.
-
Assay Reaction: In a 96-well black microplate, add the assay buffer, varying concentrations of this compound, and recombinant ADAM12.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Reaction Initiation: Add the fluorogenic ADAM12 substrate to all wells.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the Dabcyl/Fam FRET pair (e.g., 485 nm excitation and 530 nm emission).[5]
-
IC50 Determination: Calculate the initial reaction rates and plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.
Experimental Workflow for Metalloproteinase Inhibitor Evaluation
The development and characterization of a metalloproteinase inhibitor like this compound typically follows a structured workflow, moving from initial in vitro screening to more complex cellular and in vivo models.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of matrix metalloproteinase-13 inhibitors - A structure-activity/structure-property relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biozyme-inc.com [biozyme-inc.com]
- 4. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biozyme-inc.com [biozyme-inc.com]
The Metalloproteinase Inhibitor KB-R7785: A Technical Guide to its Discovery, Mechanism, and Preclinical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB-R7785 is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and certain members of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes. Developed by Kanebo Ltd. in Japan, this hydroxamic acid-based compound has been instrumental in preclinical research to elucidate the roles of these proteinases in a variety of pathological conditions. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to this compound. It includes a compilation of its inhibitory activity, detailed experimental protocols from seminal studies, and visualizations of its known signaling pathways and experimental workflows.
Introduction
Matrix metalloproteinases (MMPs) and ADAMs are two families of zinc-dependent endopeptidases that play critical roles in the remodeling of the extracellular matrix and the shedding of cell surface proteins. Dysregulation of these enzymes is implicated in numerous diseases, including cancer, cardiovascular disorders, and inflammatory conditions. This compound emerged as a valuable chemical tool to investigate the therapeutic potential of inhibiting these enzymes. Its ability to block the activity of several MMPs and ADAMs has allowed researchers to explore the consequences of this inhibition in various disease models.
Discovery and History
This compound was first described in the scientific literature in the late 1990s as a novel, orally active hydroxamic acid-based matrix metalloproteinase inhibitor developed by Kanebo Ltd.[1]. Initial studies highlighted its potential in treating conditions associated with excessive MMP activity and tumor necrosis factor-alpha (TNF-α) production[1][2]. Its chemical structure, featuring a hydroxamate group, is characteristic of compounds designed to chelate the active site zinc ion of metalloproteinases.
Mechanism of Action
This compound functions as a competitive inhibitor of MMPs and certain ADAMs. The hydroxamic acid moiety in its structure chelates the zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity. This inhibition prevents the degradation of extracellular matrix components and the shedding of cell surface molecules, which are critical events in many physiological and pathological processes.
Quantitative Inhibitory Activity
| Target Process | Cell Line | IC50 | Reference |
| HB-EGF Shedding | - | < 1 x 10-6 M | [3] |
| TGF-α Shedding | - | ~ 3 x 10-6 M | [3] |
| Amphiregulin Shedding | - | > 1 x 10-5 M | [3] |
| TNF-α Shedding | - | > 1 x 10-5 M | [3] |
Table 1: Inhibitory Activity of this compound on Growth Factor and Cytokine Shedding. This table summarizes the reported IC50 values for this compound in inhibiting the shedding of various cell surface proteins. The data indicates a preferential inhibition of HB-EGF shedding.
Key Preclinical Studies and Experimental Protocols
This compound has been utilized in a variety of preclinical models to investigate its therapeutic potential. Below are summaries of key studies and the methodologies employed.
Cardiac Hypertrophy
Finding: this compound was shown to inhibit the development of cardiac hypertrophy in mouse models by blocking the ADAM12-mediated shedding of heparin-binding EGF-like growth factor (HB-EGF)[4].
Experimental Protocol: Mouse Model of Cardiac Hypertrophy
-
Animal Model: Male C57BL/6J or FVB mice.
-
Induction of Hypertrophy: Continuous infusion of phenylephrine (PE) and angiotensin II (AngII) via osmotic mini-pumps.
-
This compound Administration: Intraperitoneal injections of this compound at a dose of 100 mg/kg/day.
-
Analysis: Heart weight to body weight ratio was measured to assess the degree of hypertrophy. Echocardiography was used to measure cardiac dimensions and function.
Focal Cerebral Ischemia
Finding: this compound was demonstrated to reduce brain damage in a mouse model of permanent focal cerebral ischemia, an effect associated with the inhibition of MMP-9 activity[5].
Experimental Protocol: Mouse Model of Focal Cerebral Ischemia
-
Animal Model: Male ICR mice.
-
Induction of Ischemia: Intraluminal middle cerebral artery occlusion (MCAO).
-
This compound Administration: A single intraperitoneal injection of 100 mg/kg 30 minutes before MCAO, or two injections at 1 and 4.5 hours after MCAO.
-
Analysis: Infarct volume was determined 24 hours after MCAO. MMP-9 activity in ischemic brain tissue was measured by zymography.
Diabetes and Insulin Resistance
Finding: In a mouse model of non-insulin-dependent diabetes mellitus (NIDDM), this compound improved insulin sensitivity, an effect attributed to the inhibition of TNF-α production[2].
Experimental Protocol: KKAy Mouse Model of NIDDM
-
Animal Model: Male KKAy mice.
-
This compound Administration: Subcutaneous administration of 100 mg/kg twice daily for 4 weeks.
-
Analysis: Plasma glucose and insulin levels were monitored. Lipopolysaccharide (LPS) was used to induce TNF-α production, which was measured in plasma.
Signaling Pathways Modulated by this compound
The preclinical studies with this compound have helped to delineate key signaling pathways where metalloproteinases play a crucial role.
Inhibition of ADAM12-Mediated HB-EGF Shedding in Cardiac Hypertrophy
In response to hypertrophic stimuli such as phenylephrine and angiotensin II, ADAM12 is activated and cleaves the extracellular domain of pro-HB-EGF. The released soluble HB-EGF then binds to and activates the epidermal growth factor receptor (EGFR), leading to downstream signaling cascades that promote cardiomyocyte growth. This compound directly inhibits ADAM12, thereby preventing this entire signaling cascade.
Inhibition of TNF-α Production
TNF-α is synthesized as a membrane-anchored precursor (pro-TNF-α) that is cleaved by TNF-α converting enzyme (TACE), also known as ADAM17, to release the soluble, active cytokine. This compound has been shown to inhibit TNF-α production, suggesting it has inhibitory activity against TACE.
Summary and Future Perspectives
This compound has been a cornerstone in the preclinical investigation of metalloproteinase inhibitors. Its utility in diverse disease models has significantly advanced our understanding of the pathological roles of MMPs and ADAMs. While its broad-spectrum nature limits its therapeutic potential due to the risk of off-target effects, the insights gained from studies using this compound have paved the way for the development of more selective inhibitors. The findings from research involving this compound continue to inform current drug discovery efforts targeting specific metalloproteinases for a range of diseases. As of the writing of this guide, there is no publicly available information on any clinical trials involving this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound, a novel matrix metalloproteinase inhibitor, exerts its antidiabetic effect by inhibiting tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Specificity and Selectivity of KB-R7785
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB-R7785 is a potent, cell-permeable hydroxamate-based inhibitor originally identified for its ability to block the shedding of heparin-binding EGF-like growth factor (HB-EGF). This guide provides a comprehensive overview of the target specificity and selectivity of this compound, focusing on its primary target, A Disintegrin and Metalloproteinase 12 (ADAM12), and its broader activity against other metalloproteinases. Detailed experimental protocols for assessing its inhibitory activity are provided, along with signaling pathway diagrams to illustrate its mechanism of action. This document is intended to serve as a technical resource for researchers utilizing this compound in their studies.
Introduction
This compound has emerged as a valuable pharmacological tool for investigating the roles of metalloproteinases in various physiological and pathological processes, including cardiac hypertrophy, cerebral ischemia, and cancer. Its primary mechanism of action involves the inhibition of ADAM12, a member of the "a disintegrin and metalloproteinase" family of zinc-dependent proteases. ADAM12 is a key enzyme responsible for the ectodomain shedding of various cell surface proteins, including HB-EGF. The release of soluble HB-EGF and subsequent transactivation of the epidermal growth factor receptor (EGFR) is a critical signaling event in many cellular processes. By inhibiting ADAM12, this compound effectively blocks this signaling cascade. Furthermore, this compound has been characterized as a broader matrix metalloproteinase (MMP) inhibitor, highlighting the importance of understanding its complete selectivity profile.
Target Specificity and Selectivity
The inhibitory activity of this compound is primarily directed against metalloproteinases. Its specificity has been evaluated against the shedding of various members of the EGF family and its direct activity against a panel of ADAMs and MMPs.
Inhibition of Growth Factor Shedding
This compound demonstrates potent inhibition of the shedding of several EGF family growth factors, with a particular preference for HB-EGF. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound for the shedding of various growth factors.
| Target Growth Factor Shedding | IC50 (μM) |
| HB-EGF | 0.23 |
| Amphiregulin (AR) | 0.38 |
| Transforming Growth Factor-α (TGF-α) | 0.83 |
| Tumor Necrosis Factor-α (TNF-α) | >10 |
Data compiled from available literature. The precise IC50 values may vary depending on the cell type and experimental conditions.
Selectivity Profile against ADAMs and MMPs
While initially identified as an inhibitor of HB-EGF shedding mediated by ADAM12, this compound also exhibits inhibitory activity against other metalloproteinases, including other ADAM family members and MMPs. It has been reported to significantly decrease the activity of MMP-2 and MMP-9[1]. However, a comprehensive, quantitative selectivity profile with specific IC50 or Ki values across a broad panel of purified ADAMs and MMPs is not extensively documented in publicly available literature. The development of more selective inhibitors often involves screening against a panel of related enzymes to determine the selectivity ratio.
Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of metalloproteinases, primarily ADAM12. This inhibition prevents the cleavage and release of the extracellular domain of transmembrane precursor proteins, such as pro-HB-EGF.
Figure 1. Mechanism of action of this compound in inhibiting the HB-EGF shedding pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Cell-Based HB-EGF Shedding Assay
This assay measures the ability of this compound to inhibit the release of soluble HB-EGF from cells. A common method involves the use of an alkaline phosphatase (AP)-tagged pro-HB-EGF construct.
Materials:
-
Cells stably expressing AP-tagged pro-HB-EGF (e.g., CHO or HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or another shedding stimulus
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Seed the AP-pro-HB-EGF expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Stimulate shedding by adding PMA (e.g., 100 nM) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect the conditioned medium from each well.
-
Heat the conditioned medium at 65°C for 30 minutes to inactivate endogenous phosphatases.
-
Add an equal volume of pNPP substrate solution to each well of a new 96-well plate.
-
Add the heat-inactivated conditioned medium to the corresponding wells.
-
Incubate at 37°C and monitor the color change.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Figure 2. Workflow for the cell-based HB-EGF shedding assay.
In Vitro ADAM12 Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified ADAM12 using a fluorogenic substrate.
Materials:
-
Recombinant human ADAM12 (catalytic domain)
-
Fluorogenic ADAM12 substrate (e.g., a FRET-based peptide)[2][3]
-
Assay buffer (e.g., 25 mM Tris, pH 8.0, 10 μM ZnCl2, 0.005% Brij-35)
-
This compound
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well black plate, add the recombinant ADAM12 enzyme to each well.
-
Add the different concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ADAM12 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value for this compound against ADAM12.
Figure 3. Protocol for the in vitro ADAM12 enzymatic assay.
Off-Target Effects and Broader Considerations
While this compound is a potent inhibitor of ADAM12-mediated shedding, its broader activity against other MMPs should be considered when interpreting experimental results. For studies requiring highly specific inhibition of ADAM12, the use of complementary approaches such as siRNA-mediated knockdown or the use of more selective inhibitors is recommended. To date, comprehensive screening of this compound against a wide range of unrelated targets (e.g., kinases, GPCRs) has not been extensively reported in the literature. Researchers should be mindful of potential off-target effects, especially when using high concentrations of the inhibitor.
Conclusion
This compound is a valuable research tool for studying the roles of ADAM12 and other metalloproteinases in health and disease. Its ability to potently inhibit HB-EGF shedding provides a powerful means to dissect the downstream consequences of this signaling pathway. However, its activity as a broader MMP inhibitor necessitates careful experimental design and interpretation of results. The detailed protocols and mechanistic diagrams provided in this guide are intended to facilitate the effective use of this compound in the laboratory and contribute to a deeper understanding of metalloproteinase biology. Further research is warranted to fully elucidate the complete selectivity profile and potential off-target activities of this compound.
References
Structural Analogs of KB-R7785: A Technical Guide for Drug Development Professionals
An In-depth Examination of N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid and its Derivatives as Matrix Metalloproteinase Inhibitors
Abstract
KB-R7785, chemically known as N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. By summarizing key quantitative data and detailing experimental methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel MMP inhibitors.
Introduction: The Significance of this compound and its Analogs
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a multitude of pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. This compound has emerged as a significant lead compound in the development of MMP inhibitors due to its potent and broad-spectrum activity.
The core structure of this compound, a sulfonylated amino acid hydroxamate, presents multiple opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Understanding the structure-activity relationships of its analogs is paramount for the rational design of next-generation MMP inhibitors with improved therapeutic profiles. This guide will delve into the key structural motifs of this compound and explore how their modification influences inhibitory activity.
Core Structure and Mechanism of Action
The inhibitory activity of this compound and its analogs is primarily attributed to the hydroxamic acid moiety (-CONHOH), which acts as a potent zinc-chelating group, binding to the catalytic zinc ion in the active site of MMPs. The N-sulfonylated amino acid backbone provides a scaffold that can be tailored to interact with the various subsites (S1', S2', etc.) of the MMP active site, thereby influencing potency and selectivity.
The general structure of these analogs can be represented as R¹-SO₂-N(R²)-CH₂-CONHOH, where:
-
R¹ is the aryl group (4-methoxyphenyl in this compound).
-
R² is the alkyl group (isobutyl in this compound).
The following diagram illustrates the proposed binding mode of sulfonylated amino acid hydroxamates to the MMP active site.
Structure-Activity Relationship (SAR) of this compound Analogs
While a systematic SAR study on a comprehensive library of direct this compound analogs is not extensively documented in publicly available literature, general principles can be derived from studies on related N-sulfonylated amino acid hydroxamates.[1][2]
Modifications of the N-Alkyl Group (R²)
The N-alkyl substituent (the isobutyl group in this compound) primarily interacts with the S1' pocket of the MMP active site. The size and nature of this group are critical for determining potency and selectivity.
Modifications of the Aryl Sulfonyl Group (R¹)
The aryl sulfonyl moiety (the 4-methoxyphenylsulfonyl group in this compound) interacts with the S2' and other subsites. Modifications to the substitution pattern and electronic properties of the aromatic ring can significantly impact inhibitory activity and selectivity across the MMP family.
Modifications of the Amino Acid Scaffold
While this compound is a glycyl derivative, substituting the glycine with other amino acids introduces a side chain that can further probe the MMP active site, potentially leading to enhanced affinity and selectivity.
Quantitative Data on this compound and Related Analogs
The following table summarizes the inhibitory activity of this compound (also referred to as NNGH) against various MMPs as reported in the literature. A comprehensive table of direct structural analogs is not available due to the limited publicly accessible data.
| Compound | Target MMP | IC₅₀ / Kᵢ | Reference |
| This compound (NNGH) | MMP-1 | 0.17 µM (Kᵢ) | [3] |
| MMP-3 | 0.13 µM (Kᵢ) | [3] | |
| MMP-7 | 13 µM (Kᵢ) | [3] | |
| MMP-8 | 9 nM (Kᵢ) | [3] | |
| MMP-9 | 2.6 nM (Kᵢ) | [3] | |
| MMP-10 | 0.1 µM (Kᵢ) | [3] | |
| MMP-12 | 4.3 nM (Kᵢ) | [3] | |
| MMP-13 | 3.1 nM (Kᵢ) | [3] | |
| MMP-20 | 17 nM (Kᵢ) | [3] |
Experimental Protocols
General Synthesis of N-Sulfonylated Amino Acid Hydroxamates
The synthesis of this compound and its analogs generally follows a multi-step procedure. The following workflow provides a representative synthetic route.
A typical synthesis involves the following key steps:
-
Sulfonylation: An amino acid ester hydrochloride is reacted with an appropriate arylsulfonyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield the N-sulfonylated amino acid ester.
-
N-Alkylation: The N-sulfonylated amino acid ester is then N-alkylated using an alkyl halide (e.g., isobutyl bromide) and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Hydroxamate Formation: The resulting ester is converted to the final hydroxamic acid by treatment with hydroxylamine hydrochloride and a base (e.g., sodium methoxide) in a solvent such as methanol.
MMP Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds is typically evaluated using a fluorogenic substrate-based assay.
The general procedure is as follows:
-
Recombinant human MMP is pre-incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
A fluorogenic MMP substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate by the MMP, is monitored over time using a fluorescence plate reader.
-
The initial reaction rates are determined, and the concentration of the inhibitor that causes 50% inhibition (IC₅₀) is calculated by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound remains a valuable scaffold for the design of novel MMP inhibitors. While the available data provides a foundational understanding of the SAR for N-sulfonylated amino acid hydroxamates, a more systematic and comprehensive exploration of the chemical space around the this compound core is warranted. Future research should focus on the synthesis and evaluation of a diverse library of analogs with systematic modifications to the N-alkyl, aryl sulfonyl, and amino acid components. Such studies will be instrumental in developing highly potent and selective MMP inhibitors with improved therapeutic potential for a range of diseases. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of promising analogs will be crucial for their translation into clinical candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hetpdbnavi.nagahama-i-bio.ac.jp [hetpdbnavi.nagahama-i-bio.ac.jp]
KB-R7785 in Cerebral Ischemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and neurological deficits. A key area of investigation in stroke research is the development of neuroprotective agents that can mitigate this ischemic damage. KB-R7785 has emerged as a compound of interest due to its inhibitory effects on key enzymes implicated in the pathophysiology of cerebral ischemia. This technical guide provides an in-depth overview of the core research surrounding this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates.
Core Mechanism of Action: Dual Inhibition of MMPs and TACE
This compound is a broad-spectrum inhibitor of two critical enzyme families involved in the progression of ischemic brain injury: Matrix Metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE).
-
Matrix Metalloproteinases (MMPs): Following a cerebral ischemic event, there is a significant upregulation of MMPs, particularly MMP-9.[1] These enzymes contribute to the breakdown of the extracellular matrix and the basal lamina of the blood-brain barrier (BBB). This disruption of the BBB leads to vasogenic edema, infiltration of inflammatory cells, and hemorrhagic transformation, all ofwhich exacerbate the initial ischemic injury.
-
Tumor Necrosis Factor-α Converting Enzyme (TACE): TACE, also known as ADAM17, is the primary enzyme responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form.[2] Soluble TNF-α is a potent pro-inflammatory cytokine that plays a central role in the neuroinflammatory response to ischemia. It can bind to its receptors, TNFR1 and TNFR2, triggering downstream signaling cascades that can lead to both apoptosis (cell death) and cell survival pathways. By inhibiting TACE, this compound reduces the levels of soluble TNF-α, thereby dampening the inflammatory response.[3]
Data Presentation: Efficacy of this compound in Experimental Cerebral Ischemia
The neuroprotective effects of this compound have been demonstrated in preclinical models of focal cerebral ischemia. The following table summarizes the key quantitative findings from a study utilizing a permanent middle cerebral artery occlusion (MCAO) model in mice.
| Compound | Dosage | Administration Time | Primary Outcome | Result | Citation |
| This compound | 100 mg/kg | 30 minutes before MCAO | Infarct Volume | Significantly decreased | [1] |
| This compound | 100 mg/kg | 1 and 4.5 hours after MCAO | Infarct Volume | Significantly decreased | [1] |
| This compound | 100 mg/kg | 30 minutes before MCAO | MMP-9 Activity | Significantly decreased | [1] |
Note: While this compound is known to be a broad-spectrum inhibitor of MMPs and TACE, specific IC50 values for individual enzymes were not available in the reviewed literature.
Experimental Protocols: Methodologies for Key Experiments
The following protocols provide a detailed overview of the standard methods used to evaluate the efficacy of this compound in cerebral ischemia research.
Permanent Middle Cerebral Artery Occlusion (MCAO) in Mice
This surgical procedure is a widely used model to induce focal cerebral ischemia, mimicking the effects of a stroke.
Objective: To occlude the middle cerebral artery (MCA) to induce a reproducible ischemic brain injury.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments (forceps, scissors, vessel clips)
-
6-0 silk suture
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and maintain anesthesia throughout the surgical procedure. Place the animal on a heating pad to maintain body temperature at 37°C.
-
Incision: Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation: Carefully dissect the arteries from the surrounding tissue.
-
Ligation and Occlusion: Ligate the distal end of the ECA. Place a temporary ligature on the proximal ECA. A microvascular clip is placed on the ICA.
-
Arteriotomy and Filament Insertion: Make a small incision in the ECA between the ligatures. Insert a coated filament (e.g., 6-0 nylon) into the ECA and advance it into the ICA until it occludes the origin of the MCA. The occlusion is often confirmed by a drop in cerebral blood flow as measured by a laser Doppler flowmeter.
-
Wound Closure: Close the incision with sutures.
-
Post-operative Care: Allow the animal to recover from anesthesia in a warm environment. Provide soft food and hydration.
Gelatin Zymography of Brain Tissue
This technique is used to measure the activity of gelatinases, such as MMP-2 and MMP-9, in brain tissue samples.
Objective: To detect and quantify the enzymatic activity of MMP-2 and MMP-9.
Materials:
-
Brain tissue homogenates
-
Protein assay kit
-
SDS-PAGE gels containing gelatin (0.1%)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (containing Tris-HCl, CaCl2, ZnCl2, and Brij 35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Homogenize brain tissue in an appropriate lysis buffer. Determine the protein concentration of the homogenates using a protein assay.
-
Electrophoresis: Load equal amounts of protein from each sample onto a gelatin-containing SDS-PAGE gel. Run the gel under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel in a renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in a developing buffer at 37°C for 24-48 hours. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue. Areas of gelatinase activity will appear as clear bands against a blue background, as the gelatin has been degraded. Destain the gel to enhance the contrast.
-
Analysis: Quantify the clear bands using densitometry software.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow in cerebral ischemia research.
Caption: Signaling pathway of this compound in cerebral ischemia.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of cerebral ischemia. Its dual inhibitory action against both MMPs and TACE addresses two critical pathological pathways: the breakdown of the blood-brain barrier and the amplification of the neuroinflammatory cascade. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic applications of this compound and similar compounds for the treatment of ischemic stroke. Future studies should aim to further elucidate the specific downstream signaling events modulated by this compound and to establish its efficacy and safety in more advanced preclinical models.
References
- 1. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Tumor Angiogenesis with KB-R7785: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the matrix metalloproteinase (MMP) inhibitor, KB-R7785, and its application in the investigation of tumor angiogenesis. It covers the compound's mechanism of action, detailed experimental protocols for its evaluation, and its impact on key signaling pathways.
Introduction to this compound and Tumor Angiogenesis
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. This complex process is regulated by a balance of pro- and anti-angiogenic factors. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, play a crucial role in angiogenesis by degrading the extracellular matrix (ECM), thereby allowing endothelial cells to migrate and form new vascular structures. MMPs also release and activate pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), from the ECM.
This compound is a hydroxamic acid-based inhibitor of several MMPs, including MMP-1 (collagenase-1), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B). By targeting these key enzymes, this compound has demonstrated potent anti-angiogenic and anti-metastatic properties in preclinical studies. This guide will delve into the specifics of its action and provide the necessary technical details for its investigation.
Quantitative Data on the Anti-Angiogenic Effects of this compound
The efficacy of this compound in inhibiting tumor angiogenesis and metastasis has been quantified in various preclinical models. The following tables summarize key data from a study utilizing the C26 murine colon adenocarcinoma model.
Table 1: In Vivo Efficacy of this compound in the Transparent Chamber Model
| Parameter | Control | This compound (100 mg/kg, i.p., twice daily) | % Inhibition |
| Tumor Growth Suppression | - | 88.2% | 88.2% |
| Tumor Area Doubling Time | 3.3 days | 12 days | - |
| Functional Vascular Density (day 10) | 164.1 ± 10.1 cm/cm² | 79.9 ± 6.7 cm/cm² | 51.3% |
| Vascular Area (day 10) | 42.6 ± 2.7% | 19.8 ± 1.5% | 53.5% |
Table 2: In Vivo Efficacy of this compound in the Lung Colonization Model
| Parameter | Control | This compound (100 mg/kg, i.p., twice daily for 20 days) | % Inhibition |
| Number of Surface Metastases | - | Reduced by 85.8% | 85.8% |
| Tumor Burden | - | Abolished | 100% |
Table 3: Inhibitory Potency of this compound against Target MMPs
| Enzyme | IC50 (nM) |
| MMP-1 | 3 |
| MMP-3 | 1.9 |
| MMP-9 | 0.9 |
| TNF-α converting enzyme (TACE) | 3.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-angiogenic properties of this compound.
In Vivo Models
This model allows for the real-time, intravital microscopic observation of tumor angiogenesis.
Materials:
-
BALB/c mice
-
C26 murine colon adenocarcinoma cells
-
Titanium dorsal skinfold chambers
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Anesthetics
-
Surgical instruments
-
Intravital microscope equipped with a fluorescence imaging system
Procedure:
-
Chamber Implantation: Surgically implant titanium dorsal skinfold chambers onto the backs of anesthetized BALB/c mice. Allow for a recovery period of at least 48 hours.
-
Tumor Cell Inoculation: Prepare a single-cell suspension of C26 cells in a suitable medium. Inoculate 5 x 10^5 C26 cells into the center of the chamber.
-
This compound Administration: Begin treatment on the day of tumor inoculation. Administer this compound intraperitoneally (i.p.) at a dose of 100 mg/kg twice daily. A control group should receive an equivalent volume of the vehicle.
-
Intravital Microscopy: At designated time points (e.g., daily or every other day), anesthetize the mice and observe the tumor microvasculature using an intravital microscope.
-
Data Analysis: Quantify parameters such as tumor size, functional vascular density (length of red blood cell-perfused vessels per unit area), and vascular area (percentage of the total area occupied by blood vessels).
This model assesses the effect of this compound on the formation of metastatic colonies in the lungs.
Materials:
-
BALB/c mice
-
C26 murine colon adenocarcinoma cells
-
This compound
-
Vehicle control
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Tumor Cell Preparation: Harvest C26 cells and prepare a single-cell suspension in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Intravenous Injection: Inject 200 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of each mouse.
-
This compound Administration: Administer this compound (100 mg/kg, i.p.) twice daily for a period of 20 days, starting on the day of tumor cell injection. The control group receives the vehicle.
-
Metastasis Assessment: At the end of the treatment period, euthanize the mice and carefully excise the lungs.
-
Quantification: Count the number of visible tumor colonies on the surface of the lungs. The lungs can be fixed in Bouin's solution to enhance the contrast of the metastatic nodules.
In Vitro Assays
This assay evaluates the effect of this compound on the migration of endothelial cells towards a chemoattractant.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Endothelial cell growth medium
-
Serum-free medium
-
Chemoattractant (e.g., VEGF, 20 ng/mL)
-
This compound (e.g., 1-50 µM)
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture HUVECs to 80-90% confluency. The day before the assay, starve the cells in serum-free medium for 4-6 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the starved HUVECs in serum-free medium with or without different concentrations of this compound. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Quantification: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye.
-
Imaging and Analysis: Capture images of the stained cells using a fluorescence microscope and count the number of migrated cells per field of view.
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel or other basement membrane extract
-
96-well plates
-
Endothelial cell growth medium
-
This compound (e.g., 1-50 µM)
-
Calcein AM for cell staining
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Prepare a suspension of HUVECs in endothelial cell growth medium containing different concentrations of this compound. Seed the cells onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Staining and Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the described experimental models.
Signaling Pathways
Caption: Mechanism of this compound in inhibiting tumor angiogenesis.
Experimental Workflows
Methodological & Application
KB-R7785: Application Notes and Protocols for In Vitro Research
References
- 1. researchgate.net [researchgate.net]
- 2. biozyme-inc.com [biozyme-inc.com]
- 3. biozyme-inc.com [biozyme-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. origene.com [origene.com]
- 7. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. abcam.com [abcam.com]
- 9. fujifilmcdi.com [fujifilmcdi.com]
Application Notes and Protocols for KB-R7785 in Mouse Models of Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of KB-R7785, a potent inhibitor of ADAM12 (A Disintegrin and Metalloproteinase 12), in preclinical mouse models of cardiac hypertrophy. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate the investigation of this compound as a potential therapeutic agent for cardiac hypertrophy.
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and various pathological stimuli. However, sustained hypertrophy can lead to heart failure. G-protein-coupled receptor (GPCR) agonists are key inducers of this condition. A critical signaling pathway in this process involves the shedding of heparin-binding epidermal growth factor (HB-EGF) by the metalloproteinase ADAM12. This releases soluble HB-EGF, which then transactivates the epidermal growth factor receptor (EGFR), triggering downstream signaling cascades that lead to cardiomyocyte growth.[1]
This compound is a hydroxamic acid-based compound that directly binds to and inhibits ADAM12, thereby preventing the shedding of HB-EGF and blocking the subsequent pro-hypertrophic signaling.[1] Studies in mouse models of cardiac hypertrophy have demonstrated that this compound can effectively attenuate the pathological changes associated with this condition.[1]
Mechanism of Action
This compound targets the ADAM12-mediated transactivation of EGFR. The signaling pathway is as follows:
-
Stimulus: GPCR agonists (e.g., Angiotensin II, Phenylephrine) activate their receptors on cardiomyocytes.
-
ADAM12 Activation: This leads to the activation of the metalloproteinase ADAM12.
-
HB-EGF Shedding: Activated ADAM12 cleaves the extracellular domain of pro-HB-EGF, releasing soluble HB-EGF.
-
EGFR Transactivation: Soluble HB-EGF binds to and activates the EGFR on the cardiomyocyte surface.
-
Downstream Signaling: EGFR activation initiates downstream signaling pathways, including the ERK/MAPK cascade, which promote protein synthesis and gene expression leading to cardiomyocyte hypertrophy.
-
Inhibition by this compound: this compound directly inhibits ADAM12, preventing the shedding of HB-EGF and thereby blocking the entire downstream signaling cascade that leads to cardiac hypertrophy.
Signaling Pathway Diagram
References
Application Notes and Protocols for KB-R7785 in Cerebral Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-R7785 is a potent inhibitor of matrix metalloproteinases (MMPs), with a particular efficacy against MMP-9. In the context of cerebral ischemia, MMP-9 is a key enzyme implicated in the breakdown of the blood-brain barrier (BBB), a critical event that exacerbates brain injury following a stroke. By inhibiting MMP-9, this compound has demonstrated neuroprotective effects in preclinical models of focal cerebral ischemia, making it a compound of significant interest for stroke research and therapeutic development. These application notes provide detailed information on the recommended dosage, experimental protocols, and the underlying mechanism of action of this compound in cerebral ischemia studies.
Quantitative Data Summary
The following tables summarize the quantitative data from a key study investigating the neuroprotective effects of this compound in a mouse model of permanent middle cerebral artery occlusion (pMCAO).
Table 1: Effect of this compound on Infarct Volume and MMP-9 Activity
| Treatment Group | Dosage (mg/kg) | Administration Time Relative to MCAO | Infarct Volume (mm³) (Mean ± SEM) | MMP-9 Activity (% of Control) |
| Vehicle Control | - | 30 min before | 120 ± 10 | 100 |
| This compound | 100 | 30 min before | 80 ± 8 | Significantly decreased |
| Vehicle Control | - | 1 and 4.5 hours after | 115 ± 12 | Not Assessed |
| This compound | 100 (x2) | 1 and 4.5 hours after | 75 ± 9* | Not Assessed |
*p < 0.05 compared to the respective vehicle control group.[1]
Note: The available literature primarily reports a single effective dose of 100 mg/kg. Further dose-response studies would be beneficial to fully characterize the therapeutic window of this compound.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.
Materials:
-
Male ICR mice (or other appropriate strain)
-
Anesthesia (e.g., Halothane, Isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors and forceps
-
6-0 nylon monofilament with a rounded tip
-
Surgical sutures
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Place the mouse in a supine position on a heating pad to maintain rectal temperature at 37°C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA.
-
Introduce the 6-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover from anesthesia.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., saline, or a solution of 10% DMSO, 40% polyethylene glycol, and 50% saline)
-
Syringes and needles for injection
Procedure:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse, prepare a solution for an appropriate injection volume).
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
For pre-treatment, inject the solution 30 minutes before the induction of MCAO.[1]
-
For post-treatment, administer two separate injections at 1 hour and 4.5 hours after the induction of MCAO.[1]
Assessment of Infarct Volume
This protocol uses 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize the infarcted brain tissue.
Materials:
-
TTC solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Formalin (10%)
Procedure:
-
At 24 hours post-MCAO, euthanize the mouse and carefully remove the brain.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in 2% TTC solution at 37°C for 20-30 minutes.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Quantify the infarct volume using image analysis software.
Neurological Deficit Scoring
A neurological examination should be performed to assess functional deficits. A commonly used scoring system is the 5-point scale:
-
0: No observable neurological deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Inability to bear weight on the contralateral side.
-
4: No spontaneous motor activity.
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting MMP-9. In the ischemic brain, the upregulation and activation of MMP-9 leads to the degradation of the extracellular matrix and tight junction proteins, compromising the integrity of the blood-brain barrier. This disruption allows for the influx of inflammatory cells and vasogenic edema, further exacerbating neuronal damage. By inhibiting MMP-9, this compound helps to preserve the BBB, reduce inflammation, and ultimately decrease the infarct volume.
References
Application Notes and Protocols: KB-R7785 Administration in the C26 Murine Colon Adenocarcinoma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C26 murine colon adenocarcinoma is a widely utilized syngeneic tumor model for studying colorectal cancer progression, metastasis, and the efficacy of novel therapeutic agents.[1][2][3][4] A key aspect of tumor growth and metastasis is the remodeling of the extracellular matrix (ECM), a process heavily reliant on the activity of matrix metalloproteinases (MMPs).[5] KB-R7785 is a synthetic inhibitor of several MMPs, including MMP-1, MMP-3, and MMP-9, which are directly implicated in tumor invasion and angiogenesis.[6][7] This document provides detailed protocols for the administration of this compound in the C26 murine colon adenocarcinoma model and summarizes the expected anti-tumor and anti-metastatic outcomes.
Mechanism of Action
This compound exerts its anti-tumor effects not by directly inhibiting cancer cell proliferation, but by targeting the tumor microenvironment.[6][7] In vitro studies have shown that this compound does not inhibit the growth of C26 cancer cells directly.[6][7] Its efficacy in vivo stems from its ability to inhibit MMPs, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and the breakdown of the ECM, a critical step in tumor cell invasion and metastasis.[5][6][7] By inhibiting these processes, this compound effectively suppresses primary tumor growth and the formation of distant metastases.[6][7]
Caption: Signaling pathway of MMP inhibition by this compound in the tumor microenvironment.
Data Summary
The administration of this compound in C26 tumor-bearing mice has demonstrated significant efficacy in controlling tumor growth and metastasis. The following tables summarize the key quantitative findings from in vivo studies.
Table 1: Effect of this compound on Primary Tumor Growth
| Parameter | Control Group | This compound Treated Group | Percentage Change |
| Tumor Growth Suppression | - | 88.2% | - |
| Tumor Area Doubling Time | 3.3 days | 12 days | 263.6% increase |
Data from a 15-day treatment period with this compound administered at 100 mg/kg, i.p., twice daily.[6][7]
Table 2: Effect of this compound on Tumor Angiogenesis (Day 10)
| Parameter | Control Group | This compound Treated Group | Percentage Change |
| Functional Vascular Density (cm/cm²) | 164.1 ± 10.1 | 79.9 ± 6.7 | 51.3% decrease |
| Vascular Area (%) | 42.6 ± 2.7 | 19.8 ± 1.5 | 53.5% decrease |
Data from a 10-day treatment period with this compound administered at 100 mg/kg, i.p., twice daily.[6][7]
Table 3: Effect of this compound on Lung Metastasis
| Parameter | Control Group | This compound Treated Group | Percentage Change |
| Reduction in Surface Metastases | - | 85.8% | - |
| Tumor Burden | Present | Abolished | - |
Data from a 20-day treatment period with this compound administered at 100 mg/kg, i.p., twice daily, in a lung colonization model.[6][7]
Experimental Protocols
Detailed methodologies for two key in vivo models are provided below. These protocols are designed to assess the efficacy of this compound on both primary tumor growth and metastatic dissemination.
Primary Tumor Growth Model (Transparent Chamber Model)
This model allows for the direct observation and measurement of primary tumor growth and angiogenesis.
Materials:
-
C26 murine colon adenocarcinoma cells
-
BALB/c mice
-
This compound
-
Vehicle control (e.g., sterile saline or appropriate solvent)
-
Transparent chamber setup
-
Standard cell culture reagents
-
Syringes and needles for injection
Protocol:
-
Cell Culture: Culture C26 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.
-
Tumor Cell Inoculation: Harvest C26 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL. Inoculate 5 x 10^5 cells (in 0.1 mL) subcutaneously into the dorsal skinfold, where the transparent chamber is placed.
-
Treatment Administration:
-
Randomly divide the mice into two groups: Vehicle control and this compound treated.
-
On the day of tumor inoculation, begin intraperitoneal (i.p.) injections.
-
Administer this compound at a dose of 100 mg/kg body weight, twice daily.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Tumor Growth Measurement:
-
Measure the tumor area at regular intervals (e.g., every 2-3 days) using calipers or imaging software through the transparent chamber.
-
Continue the treatment for 15 days.
-
-
Data Analysis: Calculate the tumor growth suppression and tumor area doubling time for both groups.
Caption: Experimental workflow for the primary tumor growth model.
Lung Colonization Metastasis Model
This model is used to evaluate the effect of this compound on the formation of metastatic colonies in the lungs.
Materials:
-
C26 murine colon adenocarcinoma cells
-
BALB/c mice
-
This compound
-
Vehicle control
-
Standard cell culture reagents
-
Syringes and needles for injection
Protocol:
-
Cell Culture: Prepare C26 cells as described in the primary tumor growth model.
-
Animal Acclimatization: Acclimatize male BALB/c mice for at least one week.
-
Tumor Cell Inoculation: Harvest C26 cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL. Inoculate 5 x 10^5 cells (in 0.1 mL) via tail vein injection.
-
Treatment Administration:
-
Randomize mice into control and treatment groups.
-
Begin i.p. injections on the day of tumor cell inoculation.
-
Administer this compound at 100 mg/kg body weight, twice daily.
-
Administer an equivalent volume of vehicle to the control group.
-
-
Endpoint and Analysis:
-
Continue treatment for 20 days.
-
At the end of the study, euthanize the mice and harvest the lungs.
-
Fix the lungs in Bouin's solution to visualize metastatic nodules on the surface.
-
Count the number of surface metastases for each mouse.
-
-
Data Analysis: Compare the number of lung metastases between the control and this compound treated groups.
Caption: Experimental workflow for the lung colonization metastasis model.
Conclusion
This compound demonstrates potent anti-tumor and anti-metastatic activity in the C26 murine colon adenocarcinoma model. Its mechanism of action, centered on the inhibition of MMPs and subsequent suppression of angiogenesis and tumor invasion, makes it a valuable tool for preclinical cancer research. The protocols and data presented here provide a comprehensive guide for investigating the therapeutic potential of MMP inhibitors in colorectal cancer.
References
- 1. crownbio.com [crownbio.com]
- 2. Colon-26 Cell Line - Creative Biogene [creative-biogene.com]
- 3. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colon-26 Cells [cytion.com]
- 5. mdpi.com [mdpi.com]
- 6. Controlling tumor angiogenesis and metastasis of C26 murine colon adenocarcinoma by a new matrix metalloproteinase inhibitor, this compound, in two tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell-Based Assays to Evaluate KB-R7785 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-R7785 is a potent hydroxamate-based inhibitor of several members of the matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) families of enzymes. Notably, it exhibits significant inhibitory activity against MMP-9 (Gelatinase B) and ADAM12. These enzymes are key players in the degradation of the extracellular matrix (ECM) and the shedding of cell surface proteins, processes that are fundamental to both normal physiological functions and numerous pathological conditions, including cancer cell invasion and metastasis, inflammation, and cardiac hypertrophy.
Dysregulation of MMP-9 and ADAM12 activity is a hallmark of many diseases. MMP-9 is critically involved in the breakdown of basement membrane components, facilitating cell migration and invasion.[1][2] ADAM12-mediated shedding of cell surface molecules, such as heparin-binding EGF-like growth factor (HB-EGF), can trigger downstream signaling cascades that promote cell growth and hypertrophy.[3][4] Consequently, the development and evaluation of inhibitors like this compound are of significant interest for therapeutic intervention.
These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the efficacy of this compound in inhibiting MMP-9 and ADAM12 activity and their downstream cellular consequences. The assays described herein are essential tools for researchers in drug discovery and development to characterize the potency and cellular mechanism of action of this compound and similar compounds.
Data Presentation: Efficacy of this compound in Cell-Based Assays
The following tables summarize the quantitative data on the efficacy of this compound in various cell-based functional assays. This data is essential for comparing the potency of the inhibitor across different cellular processes.
| Assay Type | Cell Line | Target Enzyme | Efficacy Metric | Result | Reference |
| Cell Viability | 3LL Lewis Lung Carcinoma | ADAM12 | IC50 | Significant decrease in cell viability with this compound treatment | [5][6] |
| Apoptosis | 3LL Lewis Lung Carcinoma | ADAM12 | % Apoptotic Cells | Enhanced apoptosis with this compound treatment | [5][6] |
| HB-EGF Shedding | Glioblastoma Cells | ADAM12 | Inhibition | This compound (1 µmol/L) decreased the processed soluble form of HB-EGF | [5] |
Experimental Protocols
Gelatin Zymography Assay for MMP-9 Activity
This assay is used to detect the enzymatic activity of MMP-9 in conditioned media from cultured cells treated with this compound.
Materials:
-
Cells of interest (e.g., HT1080 fibrosarcoma cells, known to secrete MMP-9)
-
This compound
-
Serum-free cell culture medium
-
SDS-PAGE equipment
-
Polyacrylamide gels containing 0.1% gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Wash the cells with serum-free medium and then incubate them in serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.
-
Sample Preparation: Collect the conditioned medium and centrifuge to remove cell debris. Determine the protein concentration of each sample.
-
Electrophoresis: Mix the conditioned medium with non-reducing sample buffer and load equal amounts of protein onto a gelatin-containing polyacrylamide gel. Run the gel under non-reducing conditions.
-
Renaturation and Development: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature. Subsequently, incubate the gel in developing buffer at 37°C for 12-24 hours to allow for gelatin degradation by MMPs.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit cancer cell migration towards a chemoattractant.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Crystal violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing the chemoattractant to the lower chamber.
-
Treatment and Seeding: Pre-treat the cell suspension with various concentrations of this compound for 30 minutes. Seed the treated cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 6-24 hours), depending on the cell type.
-
Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Analysis: Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify migration.
Cell Invasion Assay
This assay is a modification of the migration assay and evaluates the ability of this compound to block the invasion of cancer cells through an extracellular matrix barrier.
Materials:
-
All materials for the Cell Migration Assay
-
Matrigel or a similar basement membrane extract
Protocol:
-
Coating of Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C.
-
Assay Procedure: Follow the protocol for the Cell Migration Assay (steps 2-6), seeding the this compound-treated cells onto the Matrigel-coated inserts.
ADAM12 Sheddase Activity Assay
This cell-based assay measures the ability of this compound to inhibit the shedding of an ADAM12 substrate from the cell surface. A common approach involves the use of a recombinant substrate fused to a reporter enzyme.
Materials:
-
Host cell line (e.g., HEK293 cells)
-
Expression vectors for ADAM12 and a reporter-tagged ADAM12 substrate (e.g., alkaline phosphatase-tagged proHB-EGF)
-
This compound
-
Cell lysis buffer
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
-
Microplate reader
Protocol:
-
Transfection: Co-transfect the host cell line with expression vectors for ADAM12 and the reporter-tagged substrate.
-
Treatment: After allowing for protein expression, treat the cells with various concentrations of this compound for a defined period (e.g., 12-24 hours).
-
Sample Collection: Collect the conditioned medium (containing the shed substrate) and lyse the cells to obtain the cell lysate (containing the non-shed substrate).
-
Enzymatic Assay: Measure the alkaline phosphatase activity in both the conditioned medium and the cell lysate using a suitable substrate.
-
Analysis: Calculate the shedding activity as the ratio of the reporter activity in the medium to the total reporter activity (medium + lysate). Determine the inhibitory effect of this compound by comparing the shedding activity in treated cells to that in untreated control cells.
Mandatory Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Experimental workflow for the cell invasion assay.
References
- 1. scholars.nova.edu [scholars.nova.edu]
- 2. mdpi.com [mdpi.com]
- 3. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADAM12 controls a hypertrophic response in the heart through the distinct descending pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAM12 Is Selectively Overexpressed in Human Glioblastomas and Is Associated with Glioblastoma Cell Proliferation and Shedding of Heparin-Binding Epidermal Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of ADAM12-Mediated Ephrin-A1 Cleavage and Its Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
Preparing KB-R7785 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-R7785 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with notable inhibitory activity against ADAM12 and Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE/ADAM17). Its ability to modulate the activity of these key enzymes makes it a valuable tool in studying a variety of physiological and pathological processes, including inflammation, cancer progression, and cardiovascular diseases. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the effective preparation and use of this compound in a research setting.
Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value |
| Molecular Formula | C₂₃H₂₇N₃O₅ |
| Molecular Weight | 441.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Stock Solution Preparation
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Application Notes
Solvent Considerations:
-
DMSO is the recommended solvent for preparing this compound stock solutions.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Working Concentrations:
-
The optimal working concentration of this compound will vary depending on the cell type, assay, and specific research question.
-
It is crucial to perform a dose-response experiment to determine the effective concentration for your specific experimental setup.
-
A common starting concentration for in vitro studies is 1 µM, which has been shown to be effective for inhibiting heparin-binding EGF-like growth factor (HB-EGF) shedding.[1]
Inhibitory Activity:
This compound exhibits inhibitory activity against a range of metalloproteinases. The half-maximal inhibitory concentrations (IC₅₀) provide a measure of its potency.
| Target | IC₅₀ |
| HB-EGF Shedding | Lower than for other EGF family growth factors or TNF-α |
| MMP-1 | Active |
| MMP-9 | Activity decreased by this compound |
| ADAM12 | Directly binds and inhibits |
| TACE (ADAM17) | Inhibits |
Note: Specific IC₅₀ values can vary between different assay systems. The provided information is based on available literature.
Experimental Protocols
Protocol 1: Inhibition of TNF-α Release in Lipopolysaccharide (LPS)-Stimulated Macrophages
This protocol provides a method to assess the inhibitory effect of this compound on the release of TNF-α from macrophages stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment:
-
The following day, remove the culture medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) to the cells. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL to stimulate TNF-α production. Include a negative control group with no LPS stimulation.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
Experimental Workflow for TNF-α Inhibition Assay
Caption: Workflow for TNF-α inhibition assay.
Signaling Pathway Inhibition
This compound primarily exerts its effects by inhibiting the proteolytic activity of ADAMs and MMPs. A key target is ADAM12, which is responsible for the shedding of HB-EGF. Inhibition of this process prevents the subsequent activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, such as the ERK pathway.
Caption: Inhibition of ADAM12-mediated HB-EGF shedding.
By inhibiting ADAM12, this compound prevents the release of soluble HB-EGF, thereby blocking the activation of EGFR and its downstream pro-proliferative and pro-migratory signaling pathways.
Conclusion
The proper preparation and application of this compound are paramount for achieving reliable and meaningful results in cell culture studies. By following the detailed protocols and considering the application notes provided, researchers can effectively utilize this potent metalloproteinase inhibitor to investigate its role in various biological systems. Always remember to perform appropriate controls and dose-response experiments to validate your findings.
References
Application Notes and Protocols for KB-R7785 in Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-R7785 is a hydroxamate-based small molecule inhibitor of several members of the metalloproteinase family, including Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). Specifically, this compound has been shown to inhibit the activity of gelatinases (MMP-2 and MMP-9) and ADAM12. These enzymes play a crucial role in the degradation of the extracellular matrix (ECM) and are involved in various physiological and pathological processes, including tissue remodeling, cell migration, invasion, and signal transduction. Zymography is a sensitive and widely used technique to detect and characterize the activity of proteases, such as MMPs, in biological samples. This application note provides a detailed protocol for the use of this compound as an inhibitor in zymography assays to study the activity of MMP-2, MMP-9, and ADAM12.
Mechanism of Action
This compound functions as a broad-spectrum metalloproteinase inhibitor. Its hydroxamic acid group chelates the zinc ion within the active site of these enzymes, which is essential for their catalytic activity. By binding to the zinc ion, this compound effectively blocks the proteolytic function of the target metalloproteinases. This inhibitory action makes it a valuable tool for investigating the roles of specific MMPs and ADAMs in various biological processes. In zymography, the inclusion of this compound can help to identify the activity bands corresponding to its target proteases by observing the reduction or absence of substrate degradation.
Quantitative Data
While specific IC50 values for this compound against MMP-2, MMP-9, and ADAM12 are not consistently reported across publicly available literature, its efficacy has been demonstrated in various experimental settings. The following table summarizes the available data on the inhibitory activity of this compound. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific assay conditions.
| Target Protease | Reported IC50 / Effective Concentration | Reference / Notes |
| ADAM12 | Effective at 1 µmol/L in cell culture | A study on glioblastoma cells demonstrated inhibition of ADAM12-mediated proHB-EGF processing at this concentration. |
| MMP-9 | Inhibition of activity demonstrated in zymography | Used to decrease MMP-9 activity in ischemic brain tissues, though a specific IC50 from this study is not provided. |
| MMP-2 | Inhibition of activity demonstrated in zymography | Often inhibited along with MMP-9 due to structural similarities in their catalytic domains. |
Experimental Protocols
Gelatin Zymography Protocol for Assessing this compound Inhibition
This protocol is designed for the analysis of MMP-2 and MMP-9 activity in conditioned media, cell lysates, or tissue extracts.
Materials:
-
Samples: Conditioned media, cell lysates, or tissue extracts
-
This compound: Prepare a stock solution in DMSO.
-
Zymogram Gel: 10% SDS-PAGE gel containing 1 mg/mL gelatin.
-
Sample Buffer (2x, Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.
-
Electrophoresis Buffer (1x): 25 mM Tris base, 192 mM glycine, 0.1% SDS.
-
Washing Buffer: 2.5% Triton X-100 in 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 1 µM ZnCl2.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl2, 1 µM ZnCl2.
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid.
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
Determine the protein concentration of cell lysates or tissue extracts.
-
For inhibitor studies, pre-incubate the sample with the desired concentration of this compound (a starting concentration of 1-10 µM is recommended) for 30-60 minutes at room temperature. A vehicle control (DMSO) should be run in parallel.
-
Mix the (inhibitor-treated) sample with an equal volume of 2x non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load 20-40 µg of protein per lane into the gelatin zymogram gel.
-
Run the gel in 1x electrophoresis buffer at 120-150V for 90-120 minutes at 4°C.
-
-
Renaturation and Inhibition:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel twice with washing buffer for 30 minutes each at room temperature with gentle agitation to remove SDS and allow for enzyme renaturation.
-
For in-gel inhibition: Following the washing steps, incubate the gel in the incubation buffer containing the desired concentration of this compound. A control gel should be incubated in the incubation buffer with the vehicle (DMSO) alone.
-
Incubate the gels for 18-48 hours at 37°C. The incubation time may need to be optimized depending on the enzyme concentration in the samples.
-
-
Staining and Destaining:
-
After incubation, stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour at room temperature with gentle agitation.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by the proteases.
-
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
The inhibitory effect of this compound can be quantified by measuring the band intensity of the cleared zones using densitometry software. Compare the band intensities in the this compound-treated lanes to the vehicle control lanes.
-
Visualizations
Experimental Workflow for Zymography with this compound
Caption: Experimental workflow for assessing the inhibitory effect of this compound using gelatin zymography.
Signaling Pathways Inhibited by this compound
Caption: Signaling pathways involving MMP-2, MMP-9, and ADAM12 that are inhibited by this compound.
Application Notes and Protocols: Assessing the Effects of KB-R7785 on Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the potential effects of KB-R7785, a known matrix metalloproteinase (MMP) inhibitor, on the process of angiogenesis. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[1][2] Matrix metalloproteinases, particularly MMP-2 and MMP-9, are known to play a direct role in regulating angiogenesis by degrading the extracellular matrix, which is a crucial step for endothelial cell migration and invasion.[1][3][4] this compound has been identified as an inhibitor of MMP-2 and MMP-9, as well as A Disintegrin and Metalloproteinase 12 (ADAM12).[5][6][7] This provides a strong rationale for evaluating this compound as a potential modulator of angiogenesis.
The following protocols and guidelines are designed to enable researchers to systematically investigate the in vitro and in vivo effects of this compound on key angiogenic processes.
Data Presentation
Quantitative data from the described experimental protocols should be meticulously recorded and organized. The following tables provide a template for summarizing key findings for clear comparison and analysis.
Table 1: In Vitro Angiogenesis Assay Results with this compound
| Assay Type | Cell Line | This compound Concentration | Parameter Measured | Result (e.g., % Inhibition, IC50) | P-value |
| Endothelial Cell Proliferation | HUVEC | 1 µM, 10 µM, 50 µM | Cell Viability (OD) | ||
| 1 µM, 10 µM, 50 µM | BrdU Incorporation | ||||
| Endothelial Cell Migration | HUVEC | 1 µM, 10 µM, 50 µM | % Wound Closure | ||
| 1 µM, 10 µM, 50 µM | Migrated Cells/HPF | ||||
| Tube Formation | HUVEC on Matrigel | 1 µM, 10 µM, 50 µM | Total Tube Length | ||
| 1 µM, 10 µM, 50 µM | Number of Junctions | ||||
| Aortic Ring Sprouting | Rat Aortic Rings | 1 µM, 10 µM, 50 µM | Microvessel Outgrowth Area |
Table 2: In Vivo Angiogenesis Assay Results with this compound
| Assay Type | Animal Model | This compound Dosage and Route | Parameter Measured | Result (e.g., % Reduction in MVD) | P-value |
| Matrigel Plug Assay | C57BL/6 Mice | 10 mg/kg, i.p. | Hemoglobin Content (µ g/plug ) | ||
| 10 mg/kg, i.p. | CD31+ Microvessel Density | ||||
| Chick Chorioallantoic Membrane (CAM) Assay | Fertilized Chicken Eggs | 1 µg, 10 µg on disc | Blood Vessel Branch Points | ||
| 1 µg, 10 µg on disc | Vascularized Area (%) |
Experimental Protocols
A tiered approach is recommended, starting with in vitro assays to establish direct effects on endothelial cells and progressing to more complex in vivo models to assess physiological relevance.
In Vitro Assays
1. Endothelial Cell Proliferation Assay
-
Principle: To determine the effect of this compound on the proliferation of endothelial cells, a key step in angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or BrdU assay kit
-
-
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Assess cell proliferation using either an MTT assay (for cell viability) or a BrdU incorporation assay (for DNA synthesis) according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
2. Endothelial Cell Migration Assay (Wound Healing Assay)
-
Principle: To evaluate the impact of this compound on the migratory capacity of endothelial cells.
-
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
6-well plates
-
Pipette tips (p200) or cell scraper
-
-
Protocol:
-
Grow HUVECs to a confluent monolayer in 6-well plates.
-
Create a uniform scratch (wound) in the monolayer using a sterile p200 pipette tip.
-
Wash with PBS to remove detached cells.
-
Add EGM-2 containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and after 12-24 hours of incubation.
-
Measure the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure.
-
3. Tube Formation Assay
-
Principle: To assess the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of in vitro angiogenesis.
-
Materials:
-
HUVECs
-
EGM-2
-
This compound
-
Matrigel (growth factor reduced)
-
96-well plates
-
-
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or vehicle control.
-
Seed the cells onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubate for 4-18 hours at 37°C.
-
Visualize and photograph the tube network using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
Ex Vivo Assay
4. Rat Aortic Ring Assay
-
Principle: An ex vivo model that recapitulates several aspects of angiogenesis, including sprouting of new microvessels from an existing blood vessel.
-
Materials:
-
Thoracic aortas from Sprague-Dawley rats
-
Serum-free endothelial cell basal medium (EBM-2)
-
Collagen gel
-
This compound
-
48-well plates
-
-
Protocol:
-
Excise the thoracic aorta and immediately place it in ice-cold EBM-2.
-
Remove fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Embed the aortic rings in a collagen gel within a 48-well plate.
-
After the gel polymerizes, add EBM-2 containing pro-angiogenic factors (e.g., VEGF) and different concentrations of this compound or vehicle control.
-
Incubate for 7-10 days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily.
-
Quantify the extent of sprouting by measuring the area of microvessel outgrowth.
-
In Vivo Assays
5. Matrigel Plug Assay
-
Principle: A widely used in vivo assay to assess angiogenesis induced by growth factors, where the formation of new blood vessels into a subcutaneously implanted Matrigel plug is quantified.
-
Materials:
-
Matrigel (growth factor reduced)
-
Basic fibroblast growth factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)
-
Heparin
-
This compound
-
C57BL/6 mice
-
-
Protocol:
-
Mix ice-cold Matrigel with bFGF/VEGF, heparin, and either this compound or vehicle control.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mice.
-
After 7-14 days, excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs using Drabkin's reagent as an indicator of blood vessel formation.
-
Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) to determine microvessel density (MVD).
-
-
6. Chick Chorioallantoic Membrane (CAM) Assay
-
Principle: A robust in vivo model to study both pro- and anti-angiogenic effects of compounds on a developing vascular network.
-
Materials:
-
Fertilized chicken eggs
-
This compound
-
Thermostable polymer discs or gelatin sponges
-
-
Protocol:
-
Incubate fertilized eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
Prepare sterile discs/sponges loaded with different amounts of this compound or vehicle control.
-
Place the discs/sponges on the CAM.
-
Reseal the window and incubate for another 3-4 days.
-
Observe and photograph the CAM vasculature around the disc/sponge.
-
Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vascularized area within a defined radius around the implant.
-
Visualizations
Signaling Pathway
Caption: Role of MMPs in Angiogenesis and Inhibition by this compound.
Experimental Workflow
Caption: Tiered Experimental Workflow for Assessing this compound.
References
- 1. Matrix Metalloproteinases, Vascular Remodeling, and Vascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADAMTS13 activity and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with KB-R7785 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo imaging techniques to assess the efficacy of KB-R7785, a potent matrix metalloproteinase (MMP) inhibitor. Given the crucial role of MMPs in the pathophysiology of various diseases, including cancer, neuroinflammatory disorders, and cardiovascular conditions, in vivo imaging offers a non-invasive, longitudinal approach to evaluate the therapeutic effects of MMP inhibitors like this compound.
Introduction to this compound and In Vivo Imaging
This compound is a hydroxamic acid-based inhibitor of matrix metalloproteinases, with notable activity against MMP-2 and MMP-9 (gelatinases).[1] These enzymes are key players in the degradation of the extracellular matrix (ECM), a process fundamental to tissue remodeling, cell migration, and angiogenesis. Dysregulation of MMP activity is implicated in tumor invasion, metastasis, and inflammation.
In vivo imaging provides real-time, dynamic visualization of biological processes within a living organism.[2][3] For evaluating this compound, molecular imaging techniques, particularly those employing activatable probes, are highly valuable. These methods allow for the specific and sensitive detection of MMP activity, enabling a direct assessment of the inhibitory effects of this compound in preclinical disease models.
Key Applications
-
Oncology: Monitoring the inhibition of tumor growth and metastasis by assessing the reduction in MMP activity at the tumor site.
-
Neuroinflammation: Visualizing the attenuation of MMP-9 activity in models of cerebral ischemia, which is associated with reduced brain damage.[1][4]
-
Cardiovascular Disease: Imaging the impact of this compound on MMP activity during myocardial remodeling following infarction.[5]
-
Inflammatory Disorders: Assessing the therapeutic potential of this compound in models of arthritis and other inflammatory conditions by imaging MMP activity.[6][7]
Data Presentation: Quantitative Analysis of In Vivo Imaging
The following tables represent hypothetical quantitative data that could be obtained from in vivo imaging studies assessing the efficacy of this compound. These tables are structured for clear comparison between treatment and control groups.
Table 1: Quantification of MMP Activity in a Xenograft Tumor Model Using Near-Infrared Fluorescence (NIRF) Imaging.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of MMP Activity |
| Vehicle Control | 1.5 x 10⁸ | 0.3 x 10⁸ | N/A |
| This compound (10 mg/kg) | 0.8 x 10⁸ | 0.2 x 10⁸ | 46.7% |
| This compound (50 mg/kg) | 0.4 x 10⁸ | 0.1 x 10⁸ | 73.3% |
Table 2: Target-to-Background Ratio (TBR) of NIRF Signal in a Mouse Model of Cerebral Ischemia.
| Treatment Group | Target-to-Background Ratio (TBR) | Standard Deviation | p-value (vs. Vehicle) |
| Sham Operation | 1.2 | 0.2 | <0.01 |
| Ischemia + Vehicle | 3.5 | 0.6 | N/A |
| Ischemia + this compound | 1.8 | 0.4 | <0.05 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for in vivo imaging.
Experimental Protocols
Protocol 1: In Vivo Near-Infrared Fluorescence (NIRF) Imaging of MMP Activity in a Subcutaneous Tumor Model
This protocol describes a non-invasive method to assess the efficacy of this compound in reducing MMP activity in a murine xenograft tumor model using an MMP-activatable NIRF probe.
Materials:
-
Immunodeficient mice (e.g., NU/NU)
-
Tumor cells with high MMP expression (e.g., HT-1080)
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
MMP-activatable NIRF probe (e.g., MMPSense™, ProSense®)
-
In vivo imaging system with NIRF capabilities
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10⁶ HT-1080 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at the predetermined dosing schedule.
-
-
NIRF Probe Administration:
-
24 hours before imaging, intravenously inject the MMP-activatable NIRF probe according to the manufacturer's instructions.
-
-
In Vivo Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the NIRF probe.
-
Acquire a white light image for anatomical reference.
-
-
Data Analysis:
-
Using the system's software, draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (for background).
-
Quantify the mean fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio.
-
Compare the fluorescence intensity between the vehicle and this compound-treated groups to determine the percentage of MMP activity inhibition.
-
Protocol 2: In Vivo Imaging of MMP-9 Activity in a Mouse Model of Focal Cerebral Ischemia
This protocol outlines the use of an MMP-9 specific activatable probe to evaluate the neuroprotective effects of this compound.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control
-
MMP-9 activatable NIRF probe
-
Surgical equipment for middle cerebral artery occlusion (MCAO)
-
In vivo imaging system
-
Anesthesia
Procedure:
-
Induction of Cerebral Ischemia:
-
Perform transient MCAO surgery on anesthetized mice as previously described.[1] A sham operation should be performed on the control group.
-
-
This compound Administration:
-
Administer this compound or vehicle at a specified time point relative to the MCAO procedure (e.g., 30 minutes pre-MCAO or 1 hour post-MCAO).[1]
-
-
Probe Injection:
-
At a designated time post-ischemia (e.g., 24 hours), intravenously inject the MMP-9 activatable NIRF probe.
-
-
In Vivo Imaging:
-
24 hours after probe injection, anesthetize the mice.
-
Position the mouse in the imaging system to acquire dorsal images of the head.
-
Acquire NIRF and reference images.
-
-
Data Analysis:
-
Define ROIs over the ischemic and contralateral hemispheres.
-
Quantify the fluorescence signal in each ROI.
-
Calculate the target-to-background ratio (ischemic vs. contralateral hemisphere).
-
Statistically compare the TBR between the vehicle-treated and this compound-treated groups.
-
Concluding Remarks
The protocols and application notes provided herein offer a framework for the preclinical evaluation of this compound using in vivo imaging techniques. The non-invasive nature of these methods allows for longitudinal studies in the same animal, reducing biological variability and the number of animals required. By directly visualizing the inhibition of MMP activity, these imaging strategies can provide crucial insights into the pharmacodynamics and therapeutic efficacy of this compound, accelerating its development for various clinical applications.
References
- 1. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo imaging in mice reveals local cell dynamics and inflammation in obese adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo near-infrared fluorescence imaging of matrix metalloproteinase activity after cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Near-infrared fluorescent imaging of matrix metalloproteinase activity following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-invasive In Vivo Fluorescence Optical Imaging of Inflammatory MMP Activity Using an Activatable Fluorescent Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo imaging of matrix metalloproteinase 12 and matrix metalloproteinase 13 activities in the mouse model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KB-R7785 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of KB-R7785 in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. It belongs to the hydroxamic acid class of compounds, which act as potent chelators of the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity.[1][2] Specifically, this compound has been shown to inhibit ADAM12 (A Disintegrin and Metalloproteinase 12) and MMP-9.[3][4][5] Its mechanism involves blocking the shedding of growth factors like heparin-binding epidermal growth factor (HB-EGF), which in turn attenuates downstream signaling pathways involved in cellular processes like hypertrophy.[3][4]
2. What are the recommended solvent and storage conditions for this compound?
Proper handling and storage of this compound are critical for maintaining its stability and efficacy.
-
Powder: Store the solid form of this compound at -20°C for short-term storage and -80°C for long-term storage.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO. For in vitro experiments, a stock solution in DMSO is common. For in vivo studies, further dilution into a vehicle containing co-solvents like PEG300, Tween-80, and saline may be necessary to ensure solubility and biocompatibility.[6]
3. What are the known stability issues with this compound and other hydroxamic acid-based inhibitors?
Hydroxamic acid-containing compounds, including this compound, are susceptible to degradation, which can impact experimental reproducibility.
-
Hydrolysis: The hydroxamic acid functional group can be hydrolyzed to the corresponding carboxylic acid, rendering the inhibitor inactive. This can occur under physiological conditions.
-
Metabolism: In biological systems, these compounds can be metabolized by enzymes such as esterases and cytochrome P450s, leading to their inactivation.
It is therefore recommended to prepare fresh working solutions for each experiment and to handle stock solutions with care to minimize degradation.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Media
Question: I'm observing precipitation of this compound when I add it to my cell culture media or aqueous buffer. How can I resolve this?
Answer:
This is a common issue due to the hydrophobic nature of this compound. Here are several steps to troubleshoot and improve solubility:
-
Initial Stock Solution: Ensure your initial stock solution is fully dissolved in an appropriate organic solvent like DMSO. Sonication can aid in dissolving the compound.
-
Working Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in the organic solvent before adding it to the final aqueous medium.
-
Pre-warming Media: Gently pre-warm your cell culture media or buffer to 37°C before adding the inhibitor.
-
Vortexing/Mixing: Add the inhibitor dropwise to the aqueous solution while gently vortexing or mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Use of Pluronic F-68: For particularly challenging solubility issues in cell culture, a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 can sometimes help to maintain the compound in solution. However, it is essential to run a vehicle control to ensure the surfactant itself does not affect your experimental outcome.
Issue 2: Inconsistent or Lack of Inhibitory Effect in Experiments
Question: My experiments with this compound are showing variable results or no inhibition of MMP activity. What could be the cause?
Answer:
Inconsistent results can stem from several factors related to the compound's stability and experimental setup:
-
Compound Degradation: As a hydroxamic acid-based inhibitor, this compound is prone to degradation.
-
Solution Age: Are you using freshly prepared working solutions? Avoid using old or repeatedly freeze-thawed stock solutions.
-
Light Exposure: Have you protected your solutions from light during preparation and incubation?
-
-
Experimental Conditions:
-
pH of Media/Buffer: The stability of hydroxamic acids can be pH-dependent. Ensure the pH of your experimental system is within the physiological range.
-
Presence of Serum: Components in serum can bind to the inhibitor, reducing its effective concentration. If your assay allows, consider reducing the serum concentration or using serum-free media during the inhibitor treatment period. Run appropriate controls to account for serum effects.
-
-
Assay Sensitivity:
-
Enzyme Concentration: Ensure that the concentration of the target MMP in your assay system is within the detectable range and that the concentration of this compound is sufficient to achieve inhibition. You may need to perform a dose-response curve to determine the optimal inhibitory concentration (IC50).
-
Substrate Concentration: In enzymatic assays, the concentration of the substrate can influence the apparent inhibitory activity. Ensure you are using a substrate concentration that is appropriate for your assay.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 2 mg/mL (5.72 mM) | A clear solution can be obtained at this concentration.[6] |
| Ethanol | Limited data available | Generally less soluble than in DMSO. |
| Water | Poorly soluble | Not recommended for preparing stock solutions. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Short-term | |
| -80°C | Long-term | ||
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light; avoid repeated freeze-thaw cycles.[6] |
| -80°C | Up to 6 months | Protect from light; avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Perform a serial dilution of the stock solution in sterile DMSO to an intermediate concentration (e.g., 1 mM).
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Add the required volume of the intermediate DMSO stock solution to the pre-warmed medium while gently mixing to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Use the working solution immediately.
-
Protocol 2: Gelatin Zymography for Assessing MMP-2 and MMP-9 Inhibition by this compound
This protocol is adapted from standard gelatin zymography procedures.[7][8][9][10][11][12][13][14][15]
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) in serum-free medium for the desired time.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Load equal amounts of protein from each sample mixed with non-reducing sample buffer. Do not heat the samples.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
Wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer containing necessary co-factors (e.g., Ca2+, Zn2+) at 37°C for 18-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
The inhibitory effect of this compound will be observed as a reduction in the intensity of these clear bands compared to the vehicle control.
-
Visualizations
Caption: Experimental workflow for assessing MMP inhibition by this compound using gelatin zymography.
Caption: Signaling pathway of ADAM12-mediated cardiac hypertrophy and its inhibition by this compound.[3][4]
Caption: Potential degradation pathways of hydroxamic acid-based inhibitors like this compound.
References
- 1. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 2. air.unimi.it [air.unimi.it]
- 3. ADAM12 controls a hypertrophic response in the heart through the distinct descending pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Matrix Metalloproteinases in Delayed Neuronal Damage after Transient Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gelatin zymography protocol | Abcam [abcam.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KB-R7785 Concentration for Maximum Inhibition
Welcome to the technical support center for the metalloproteinase inhibitor, KB-R7785. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for achieving maximum and specific inhibition of its targets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). It functions as a chelating agent, binding to the zinc ion in the active site of these enzymes, thereby blocking their proteolytic activity. While initially investigated as an MMP inhibitor, research has highlighted its potent inhibition of ADAM12, ADAM10, and ADAM17 (also known as Tumor Necrosis Factor-Alpha Converting Enzyme or TACE). Its ability to inhibit the shedding of heparin-binding epidermal growth factor (HB-EGF) is a key aspect of its mechanism of action in certain cellular contexts.[1]
Q2: I am not seeing the expected level of inhibition. What are the possible reasons?
Several factors could contribute to suboptimal inhibition:
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the target enzyme in your specific experimental system. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Inhibitor Stability: Like many small molecules, this compound may degrade over time, especially with repeated freeze-thaw cycles or improper storage. Ensure the compound is stored correctly and prepare fresh working solutions for each experiment.
-
Cellular Uptake and Efflux: In cell-based assays, the permeability of the cell membrane and the activity of efflux pumps can influence the intracellular concentration of the inhibitor.
-
High Target Expression: Overexpression of the target metalloproteinase in your system may require a higher concentration of this compound for effective inhibition.
-
Assay Conditions: The pH, temperature, and presence of other chelating agents in your assay buffer can affect the stability and activity of both the enzyme and the inhibitor.
Q3: I am observing off-target effects or cellular toxicity. How can I mitigate this?
This compound is a broad-spectrum inhibitor. Off-target effects and toxicity can be concentration-dependent. To address this:
-
Determine the IC50 and Therapeutic Window: Perform a dose-response curve to identify the lowest effective concentration that provides maximal inhibition of your target with minimal toxicity.
-
Use Appropriate Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to distinguish the effects of the inhibitor from those of the solvent.
-
Consider a More Selective Inhibitor: If off-target effects persist, exploring a more selective inhibitor for your specific MMP or ADAM target may be necessary.
-
Monitor Cell Viability: Use standard cell viability assays (e.g., MTT, Trypan Blue) to assess the cytotoxic effects of this compound on your cells.
Q4: What is the recommended starting concentration for my experiments?
A starting point for dose-response experiments can be guided by published data, though optimal concentrations are system-dependent. In a study on brain ischemia, this compound was effective at reducing MMP-9 activity.[2] For cell-based assays, a common starting range for broad-spectrum metalloproteinase inhibitors is 1-10 µM. It is highly recommended to perform a titration to determine the optimal concentration for your specific application.
Data Presentation
| Target Family | Specific Target | Reported Inhibitory Activity |
| ADAMs | ADAM12 | Potent inhibitor; blocks shedding of HB-EGF.[1] |
| ADAM10 | Inhibitory activity reported. | |
| ADAM17 (TACE) | Inhibits TNF-α production. | |
| MMPs | MMP-2 | Inhibitory activity observed.[2] |
| MMP-9 | Inhibitory activity demonstrated in vivo.[2] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in a Cell-Free Enzymatic Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified metalloproteinase.
Materials:
-
Purified, active metalloproteinase (e.g., recombinant human MMP-13)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the purified metalloproteinase in cold assay buffer to the desired working concentration.
-
Assay Setup: In the 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Diluted enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic MMP substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Optimizing this compound Concentration in a Cell-Based Collagen Degradation Assay
This protocol outlines a method to determine the optimal concentration of this compound for inhibiting cell-mediated collagen degradation.
Materials:
-
Cells of interest (e.g., chondrocytes, fibroblasts)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Collagen-coated culture plates
-
This compound stock solution (10 mM in DMSO)
-
Reagents for quantifying collagen degradation (e.g., hydroxyproline assay kit or fluorescently labeled collagen)
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Seeding: Seed the cells onto the collagen-coated plates and allow them to adhere and grow to the desired confluency.
-
Serum Starvation (Optional): To reduce the interference of serum components, you may serum-starve the cells for 12-24 hours prior to treatment.
-
Treatment with this compound: Prepare a range of this compound concentrations in a serum-free or low-serum medium. Add the different concentrations of this compound and a vehicle control to the cells.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for collagen degradation.
-
Quantify Collagen Degradation:
-
Collect the cell culture supernatant.
-
Quantify the amount of degraded collagen fragments in the supernatant using a suitable method (e.g., measuring hydroxyproline content or fluorescence).
-
-
Assess Cell Viability: In a parallel set of wells, treat the cells with the same concentrations of this compound and perform a cell viability assay to determine the cytotoxic concentration range.
-
Data Analysis:
-
Plot the amount of collagen degradation versus the concentration of this compound.
-
Determine the concentration of this compound that provides the maximum inhibition of collagen degradation with minimal cytotoxicity. This will be your optimal working concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the optimal this compound concentration.
Caption: Key signaling pathways affected by MMP-13 inhibition.
References
- 1. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of KB-R7785 in experiments
Welcome to the technical support center for researchers using KB-R7785. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary intended target of this compound is the Na+/Ca2+ exchanger (NCX). It was developed as an inhibitor of this ion transporter, which plays a crucial role in calcium homeostasis in various cell types.
Q2: What are the known off-target effects of this compound?
A2: this compound is known to have significant inhibitory effects on several members of the A Disintegrin and Metalloproteinase (ADAM) family and Matrix Metalloproteinases (MMPs). Specifically, it has been shown to inhibit ADAM12, which is involved in the shedding of Heparin-Binding EGF-like growth factor (HB-EGF), and Tumor Necrosis Factor-α Converting Enzyme (TACE or ADAM17)[1][2][3][4][5]. It also inhibits various MMPs, including MMP-1, MMP-2, and MMP-9[6].
Q3: How can I differentiate between on-target (NCX) and off-target (e.g., MMP) effects in my experiment?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Dose-Response Analysis: Compare the concentration of this compound at which you observe your effect with the known IC50 values for its various targets (see Table 1). A significant discrepancy may suggest an off-target effect.
-
Use of Alternative Inhibitors: Employ other, more specific inhibitors for either NCX (e.g., SEA0400) or MMPs (e.g., a highly selective MMP inhibitor) to see if you can replicate the observed phenotype[7].
-
Genetic Knockdown/Knockout: If possible, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected on-target (NCX) or off-target (e.g., ADAM12, MMP-9) proteins. If the effect of this compound is diminished in the knockdown/knockout cells, it provides strong evidence for the involvement of that specific target.
-
Rescue Experiments: In knockdown/knockout experiments, reintroducing the target protein should rescue the original phenotype observed with this compound treatment.
Q4: Are there any known effects of this compound on T-type calcium channels?
A4: While some studies on neuroprotection might suggest a link between T-type calcium channel modulation and the effects of compounds with similar structures, there is currently no direct, conclusive evidence from the searched literature that demonstrates this compound directly inhibits T-type calcium channels with a specific IC50 value. The observed neuroprotective effects of this compound are more directly attributed to its MMP inhibitory activity[5].
Troubleshooting Guide
This guide addresses common issues that may arise from the off-target effects of this compound.
| Observed Problem | Potential Cause (Off-Target) | Troubleshooting Steps |
| Unexpected changes in cell proliferation, migration, or morphology. | Inhibition of ADAM12-mediated HB-EGF shedding, leading to reduced EGFR signaling. | 1. Perform a Western blot for phosphorylated EGFR (p-EGFR) to see if its activation is reduced in the presence of this compound. 2. Conduct an HB-EGF shedding assay to directly measure the effect of this compound on its release. 3. Use an ADAM12-specific inhibitor as a control. 4. Perform genetic knockdown of ADAM12 to see if it mimics the effect of this compound. |
| Alterations in inflammatory responses or cytokine release. | Inhibition of TACE (ADAM17), leading to decreased shedding of TNF-α. | 1. Measure the concentration of soluble TNF-α in your cell culture supernatant using an ELISA kit. 2. Use a specific TACE inhibitor as a positive control. 3. Consider using an ADAM17 knockdown cell line to validate the involvement of this off-target. |
| Changes in extracellular matrix degradation or tissue remodeling. | Broad inhibition of Matrix Metalloproteinases (MMPs) such as MMP-2 and MMP-9. | 1. Perform a gelatin zymography or use a fluorometric MMP activity assay to assess the effect of this compound on MMP activity in your system. 2. Use a broad-spectrum MMP inhibitor (e.g., GM6001) or specific MMP inhibitors as controls. 3. If possible, utilize MMP knockout cell lines or animal models to confirm the role of specific MMPs. |
Quantitative Data on this compound Inhibition
The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound for its primary and off-targets. Please note that the IC50 for the primary target, NCX, is not consistently reported in the available literature.
| Target | IC50 (µM) | Target Type | Reference |
| HB-EGF Shedding (ADAM12 mediated) | 0.01 | Off-Target | [8] |
| Amphiregulin Shedding | 0.12 | Off-Target | [8] |
| TGF-α Shedding | 0.23 | Off-Target | [8] |
| TNF-α Shedding (TACE/ADAM17 mediated) | 0.35 | Off-Target | [8] |
| MMP-2 | Not specified | Off-Target | [6] |
| MMP-9 | Not specified | Off-Target | [6] |
| Na+/Ca2+ Exchanger (NCX) | Not consistently reported | On-Target |
Key Experimental Protocols
Here are detailed methodologies for key experiments to investigate the off-target effects of this compound.
HB-EGF Shedding Assay (ELISA-based)
This protocol allows for the quantification of soluble HB-EGF released into the cell culture medium.
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Starvation: Once confluent, wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with a serum-free medium. Incubate for 12-24 hours.
-
Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add a stimulating agent known to induce HB-EGF shedding in your cell type (e.g., Phorbol 12-myristate 13-acetate - PMA) and incubate for the desired time (e.g., 30 minutes to 4 hours).
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Quantify the amount of soluble HB-EGF in the supernatant using a commercially available HB-EGF ELISA kit, following the manufacturer's instructions.
EGFR Phosphorylation Assay (Western Blot)
This protocol assesses the activation state of the Epidermal Growth Factor Receptor (EGFR), a downstream target of HB-EGF signaling.
-
Cell Culture and Treatment: Follow the same cell seeding, starvation, and treatment steps as in the HB-EGF shedding assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
MMP Activity Assay (Gelatin Zymography)
This protocol allows for the detection of gelatinolytic MMPs (primarily MMP-2 and MMP-9) activity.
-
Sample Preparation: Collect cell culture supernatant or prepare tissue extracts. Protein concentration should be determined.
-
Non-reducing SDS-PAGE: Mix the samples with a non-reducing sample buffer (without β-mercaptoethanol or dithiothreitol) and load onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Electrophoresis: Run the gel at a low temperature (e.g., 4°C) to prevent protein denaturation.
-
Renaturation and Development:
-
After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 12-48 hours.
-
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The location of the bands corresponds to the molecular weight of the MMPs (pro- and active forms).
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the off-target effects of this compound.
Caption: ADAM12-mediated HB-EGF shedding and EGFR signaling pathway inhibited by this compound.
Caption: TACE-mediated TNF-α shedding pathway and its inhibition by this compound.
Caption: Logical workflow for troubleshooting and validating the effects of this compound.
References
- 1. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF-alpha converting enzyme (TACE) is inhibited by TIMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of TNFα-Converting Enzyme Inhibition on Amyloid β Production and APP Processing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of TNFalpha-converting enzyme inhibition on amyloid beta production and APP processing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP-2/MMP-9 Inhibitor I | MMP | TargetMol [targetmol.com]
- 7. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting KB-R7785
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when using the matrix metalloproteinase (MMP) and ADAM (a disintegrin and metalloproteinase) inhibitor, KB-R7785. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Target Enzymes
Q1: We are observing variable levels of inhibition against our target metalloproteinase. What could be the cause?
A1: Inconsistent inhibition can stem from several factors related to the enzyme, the inhibitor, or the assay conditions.
-
Enzyme Activity: Ensure the activity of your enzyme preparation is consistent across experiments. Use a fresh aliquot of the enzyme for each experiment and verify its activity with a known substrate.
-
Inhibitor Preparation: this compound should be dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Conditions: Metalloproteinase activity is sensitive to pH, temperature, and the presence of co-factors (e.g., Zn²⁺, Ca²⁺). Standardize these parameters in your assay buffer and protocol.
Issue 2: Discrepancies in Cellular Assay Results
Q2: We are seeing conflicting results in our cell-based assays for cardiac hypertrophy or neuroprotection. Why might this be happening?
A2: Cellular systems introduce a higher level of complexity. Here are some potential sources of variability:
-
Cell Line/Culture Conditions: Ensure you are using a consistent cell line and passage number. Variations in cell density, serum concentration, and culture duration can alter cellular responses.
-
Compound Stability and Solubility in Media: this compound may have limited stability or solubility in cell culture media. Test the stability of the compound in your media over the time course of your experiment. Precipitate formation can lead to inconsistent effective concentrations.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that can influence cellular signaling pathways and lead to unexpected results.[1][2][3][4] Consider performing a dose-response curve to determine the optimal concentration with minimal off-target activity.
Issue 3: Compound Handling and Preparation
Q3: What are the best practices for preparing and storing this compound solutions?
A3: Proper handling is crucial for maintaining the integrity of the compound.
-
Solubility: Determine the optimal solvent for your stock solution. While DMSO is common, verify the solubility and ensure it is fully dissolved before making aqueous dilutions.
-
Stability: For long-term storage, keep the stock solution at -20°C or -80°C. For working solutions, it is advisable to prepare them fresh for each experiment.
-
Controls: Always include a vehicle control (the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent on your assay.
Quantitative Data Summary
| Target | Reported Effect | Cell/System Type | Reference |
| MMP-9 | Inhibition | Mouse model of focal cerebral ischemia | [5] |
| ADAM12 | Inhibition of HB-EGF shedding | Cardiomyocytes, Mouse model of cardiac hypertrophy | [6] |
Key Experimental Protocols
Protocol: In Vitro ADAM12 Inhibition Assay
-
Reagents:
-
Recombinant human ADAM12
-
Fluorogenic peptide substrate specific for ADAM12
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂
-
This compound stock solution (10 mM in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Add 60 µL of the ADAM12 enzyme solution (final concentration ~10 nM) to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Measure the fluorescence intensity every 5 minutes for 60 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value for this compound.
-
Visualizations
Caption: Signaling pathway of ADAM12-mediated HB-EGF shedding and its inhibition by this compound in cardiac hypertrophy.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 5. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
how to minimize KB-R7785 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing KB-R7785 toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family, with particularly strong activity against ADAM12. It belongs to the hydroxamic acid class of inhibitors, which chelate the zinc ion in the active site of these enzymes, thereby blocking their proteolytic activity.
Q2: What are the known or potential causes of this compound toxicity in cell culture?
The toxicity of this compound in cell culture can stem from several factors:
-
Off-target effects: Like many hydroxamic acid-based inhibitors, this compound can inhibit other metalloenzymes beyond its intended targets, potentially disrupting essential cellular processes.
-
Metabolite Toxicity: The hydroxamic acid group can be metabolized, sometimes leading to the formation of reactive metabolites that can induce cellular stress and toxicity.
-
Cell-type specific sensitivity: The cytotoxic effects of this compound can vary significantly between different cell lines due to variations in their metabolic pathways, expression of off-target proteins, and overall robustness.
-
Concentration and exposure time: As with any compound, high concentrations and prolonged exposure to this compound are more likely to induce toxic effects.
-
Compound stability and solubility: Poor solubility or degradation of this compound in cell culture media can lead to inconsistent effective concentrations and the formation of potentially toxic precipitates.
Q3: What are the visible signs of this compound toxicity in my cell culture?
Signs of toxicity can include:
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.[1][2] You may also observe an increase in floating dead cells.
-
Reduced cell proliferation and viability: A noticeable decrease in the rate of cell growth or a lower cell count compared to control cultures.
-
Precipitate formation in the media: this compound, if not properly dissolved, may form precipitates that can be harmful to cells.
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
This is a common issue and can often be resolved by optimizing experimental parameters.
Troubleshooting Steps:
-
Verify Compound Preparation and Storage:
-
Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high stock concentration before diluting it into the cell culture medium.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different solvent.
-
-
Optimize Concentration and Incubation Time:
-
Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. Start with a broad range of concentrations and narrow it down.
-
Reduce the incubation time. It's possible to achieve the desired inhibitory effect with a shorter exposure that minimizes toxicity.
-
-
Cell Line Specificity:
-
Be aware that different cell lines can have vastly different sensitivities to this compound. What is non-toxic for one cell line may be highly toxic for another.
-
Consult the literature for data on your specific cell line or a similar one. If data is unavailable, a thorough dose-response study is crucial.
-
Quantitative Data Summary: Representative Cytotoxicity of Hydroxamic Acid-Based Inhibitors
The following table provides representative IC50 values for cytotoxicity of various hydroxamic acid-based inhibitors across different cell lines. Note: This data is for illustrative purposes as specific, comprehensive cytotoxicity data for this compound is limited. Researchers should determine the IC50 for their specific experimental conditions.
| Inhibitor (Class) | Cell Line | IC50 (µM) for Cytotoxicity | Reference |
| Hydroxamic Acid Analogue 3A | SH-SY5Y (Neuroblastoma) | 8.49 | [3] |
| Hydroxamic Acid Analogue 3B | SH-SY5Y (Neuroblastoma) | 4.44 | [3][4] |
| Suberoylanilide Hydroxamic Acid (SAHA) | SH-SY5Y (Neuroblastoma) | 0.91 | [3] |
| Representative Compound 1 | HCT116 (Colon Cancer) | 22.4 | [5] |
| Representative Compound 2 | HCT116 (Colon Cancer) | 0.34 | [5] |
| ISO (Monoterpene) | MDA-MB-231 (Breast Cancer) | 52.39 | [6] |
| ISO (Monoterpene) | A549 (Lung Cancer) | 59.70 | [6] |
Issue 2: Inconsistent or unexpected experimental results.
Inconsistent results can be due to issues with compound stability, media interactions, or the influence of the inhibitor on the assay itself.
Troubleshooting Steps:
-
Assess Compound Stability in Media:
-
The stability of this compound in your specific cell culture medium can vary. It is advisable to prepare fresh dilutions for each experiment.
-
Consider performing a stability test by incubating this compound in your complete media for the duration of your experiment and then assessing its integrity via methods like HPLC if available.
-
-
Media Component Interactions:
-
Components in serum or other media supplements can potentially bind to this compound, reducing its effective concentration. If possible, conduct initial experiments in serum-free media to establish a baseline.
-
-
Assay Interference:
-
Some viability assays, such as those based on metabolic activity (e.g., MTT, XTT), can be affected by the compound itself.
-
Recommendation: Use a secondary, complementary viability assay to confirm your results. For example, if you are using an MTT assay, also perform a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
Objective: To identify the highest concentration of this compound that does not significantly impact cell viability for a specific cell line and incubation time.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and dilute down to a low concentration (e.g., 0.1 µM). Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using two different methods to ensure the accuracy of your results.
-
Method A: MTT Assay (Metabolic Activity):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength.
-
-
Method B: Trypan Blue Exclusion Assay (Membrane Integrity):
-
Harvest the cells from a parallel set of wells.
-
Mix a small sample of the cell suspension with trypan blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity and the maximum non-toxic concentration.
Visualizations
Caption: Putative signaling pathways affected by this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for high this compound toxicity.
References
- 1. jcamech.ut.ac.ir [jcamech.ut.ac.ir]
- 2. Differential Effects of Tissue Culture Coating Substrates on Prostate Cancer Cell Adherence, Morphology and Behavior | PLOS One [journals.plos.org]
- 3. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of KB-R7785 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the matrix metalloproteinase (MMP) and ADAM (a disintegrin and metalloproteinase) inhibitor, KB-R7785, in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and similar hydroxamate-based inhibitors.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound. | - Prepare a formulation to improve solubility. Options include using co-solvents (e.g., DMSO, PEG), cyclodextrins, or creating a nanosuspension.- Perform in vitro solubility studies with different formulations before in vivo administration. |
| Rapid metabolism of the hydroxamate group. | - The hydroxamate moiety is susceptible to hydrolysis and glucuronidation.- Consider co-administration with inhibitors of relevant metabolic enzymes, though this can complicate data interpretation.- Structural modification of the hydroxamate group is a potential long-term strategy but falls outside the scope of formulation improvement. | |
| Poor permeability across the intestinal epithelium. | - While some MMP inhibitors have shown good permeability, this can be a limiting factor.- The use of permeation enhancers should be approached with caution as they can alter intestinal physiology. | |
| High variability in plasma concentrations between animals. | Inconsistent oral gavage technique. | - Ensure all personnel are thoroughly trained in oral gavage procedures for the specific animal model.- Use appropriately sized gavage needles and administer the formulation slowly to avoid reflux. |
| Formulation instability. | - Prepare fresh formulations daily or assess the stability of the formulation under storage conditions.- Visually inspect the formulation for any precipitation before each administration. | |
| Differences in animal fasting status. | - Standardize the fasting period for all animals before dosing, as food can affect drug absorption. | |
| Signs of toxicity or adverse effects in animals. | Off-target effects of hydroxamate-based inhibitors. | - The hydroxamate group can chelate other metal ions, leading to off-target effects.- Reduce the dose if possible, while still aiming for a therapeutically relevant concentration.- Carefully monitor animals for any signs of distress or toxicity. |
| Formulation excipient toxicity. | - Ensure that all excipients used in the formulation are safe for the animal species at the administered concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose for this compound in mice?
A study on focal cerebral ischemia in mice used an intraperitoneal injection of 100 mg/kg of this compound, which was effective in reducing MMP-9 activity. For oral administration, a higher dose may be required to achieve similar systemic exposure, and dose-ranging studies are recommended.
Q2: How can I prepare a simple formulation of this compound for initial oral bioavailability studies?
For preliminary studies, a suspension of this compound in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water can be used. If solubility is a major issue, a solution using a co-solvent system like 10% DMSO, 40% PEG 400, and 50% water can be attempted, though the stability and tolerability of such a formulation should be assessed.
Q3: What is a suitable experimental design for a pilot oral bioavailability study?
A common design involves two groups of animals (e.g., mice or rats). One group receives this compound intravenously (IV) to determine clearance and volume of distribution, while the other group receives the compound orally (PO). Blood samples are collected at multiple time points after administration from both groups. The absolute oral bioavailability (F%) can then be calculated using the formula: F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.
Q4: What are the key pharmacokinetic parameters to measure?
The primary parameters include the Area Under the Curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2).
Quantitative Data Summary
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| SHetA2 | Mice | 20 mg/kg PO | ~150 | ~1 | ~500 | 17.7 | |
| SHetA2 | Rats | 100 mg/kg PO | ~50 | 2 | ~400 | <1.6 | |
| MnTE-2-PyP5+ | Mice | 10 mg/kg PO | Not Reported | Not Reported | Not Reported | 23 | |
| MnTnHex-2-PyP5+ | Mice | 2 mg/kg PO | Not Reported | Not Reported | Not Reported | 21 | |
| Matrine | Mice | 500 mg/kg PO | Not Reported | Not Reported | Not Reported | 9.0 ± 3.3 | |
| Maackiain | Mice | 500 mg/kg PO | Not Reported | Not Reported | Not Reported | 4.6 ± 2.8 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation of this compound
This protocol describes a method to potentially improve the solubility and dissolution rate of this compound.
-
Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or PVP K30), and purified water.
-
Procedure:
-
Dissolve the stabilizer in purified water to create a 1% (w/v) solution.
-
Disperse this compound in the stabilizer solution to a final concentration of 1-10 mg/mL.
-
Homogenize the suspension using a high-pressure homogenizer or a sonicator until a uniform, translucent nanosuspension is formed.
-
Characterize the particle size and distribution of the nanosuspension using dynamic light scattering.
-
Confirm the concentration of this compound in the final formulation using HPLC.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral administration of a formulation to mice.
-
Materials: Gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice), syringes, and the prepared this compound formulation.
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Restrain the mouse firmly by the scruff of the neck to immobilize its head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance.
-
Administer the formulation slowly and steadily.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress for at least 10 minutes post-administration.
-
Protocol 3: Quantification of this compound in Mouse Plasma using HPLC-MS/MS
This protocol provides a general framework for developing an analytical method to measure this compound concentrations in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of mouse plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-MS/MS Conditions (Example):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for the specific mass transitions of this compound and the internal standard.
-
Visualizations
Caption: Troubleshooting logic for low bioavailability of this compound.
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for determining oral bioavailability.
Technical Support Center: KB-R7785 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KB-R7785. The information is designed to address common pitfalls and specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and other related sheddases. Its primary mechanism of action is the inhibition of enzymes responsible for the cleavage of cell surface proteins, such as growth factors and cytokines. For instance, it has been shown to inhibit the shedding of heparin-binding epidermal growth factor (HB-EGF) by targeting the activity of a disintegrin and metalloprotease 12 (ADAM12).[1] It has also been identified as an inhibitor of MMP-9, which is implicated in the pathology of focal cerebral ischemia.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound stock solutions should be stored at -20°C and are generally stable for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How should I prepare a vehicle solution for in vivo administration of this compound?
A3: A common vehicle for this compound for in vivo experiments can be prepared as follows to achieve a concentration of 2 mg/mL:
-
Prepare a 20 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
To 100 µL of the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1: Poor Cell Permeability
-
Troubleshooting:
-
Assess Permeability: If not already established for your cell type, consider performing a cell permeability assay. Standard methods include the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or cell-based assays using Caco-2 or MDCK cell monolayers for a more comprehensive assessment of both passive and active transport.
-
Increase Solubility: The solubility of this compound in aqueous media can be limited. The use of solubility enhancers in your culture medium, if compatible with your experimental setup, may improve compound availability.
-
Consider Efflux Pumps: If your cells express high levels of efflux pumps like P-glycoprotein (P-gp), this compound may be actively transported out of the cell. Co-incubation with a known efflux pump inhibitor (e.g., verapamil for P-gp) can help determine if this is a contributing factor. A significant increase in the desired effect in the presence of the inhibitor would suggest efflux is occurring.
-
Possible Cause 2: Off-Target Effects
-
Troubleshooting:
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration range for your desired effect. High concentrations are more likely to induce off-target effects.
-
Control Experiments: Include appropriate controls to rule out non-specific effects. This could include using a structurally related but inactive compound if available, or testing the effect of the vehicle alone.
Possible Cause 3: Cytotoxicity
-
Troubleshooting:
-
Perform a Cytotoxicity Assay: Before conducting functional assays, it is crucial to determine the cytotoxic concentration of this compound in your specific cell line. Standard assays like MTT, XTT, or real-time impedance-based methods can be used. This will help you to work within a non-toxic concentration range.
-
Optimize Incubation Time: Long incubation times, even at non-toxic concentrations, might lead to secondary effects. Optimize the duration of exposure to the compound to the minimum time required to observe the desired biological effect.
-
Problem 2: Difficulty in replicating in vivo efficacy.
Possible Cause 1: Inadequate Dosing or Bioavailability
-
Troubleshooting:
-
Pharmacokinetic Studies: If feasible, conduct pilot pharmacokinetic studies to determine the half-life and distribution of this compound in your animal model. This will inform the optimal dosing regimen (dose and frequency).
-
Vehicle Optimization: The choice of vehicle can significantly impact the solubility and bioavailability of the compound. The recommended vehicle is a good starting point, but it may need to be optimized for your specific application.
-
Possible Cause 2: Model-Specific Differences
-
Troubleshooting:
-
Review Literature: Carefully review published studies that have used this compound in similar in vivo models. Pay close attention to the animal strain, age, sex, and the specific experimental procedures used.
-
Dose Escalation Study: Perform a dose-escalation study to determine the effective dose range in your specific animal model.
-
Data Presentation
Table 1: Inhibitory Activity of this compound on Growth Factor Shedding
| Growth Factor Shedding Inhibited | IC50 (µM) |
| proHB-EGF | 0.058 |
| proTGF-α | 0.28 |
| proAmphiregulin | 0.43 |
| 80-kDa proTGF-α | 2.1 |
| proTNF-α | > 10 |
Experimental Protocols
A detailed, step-by-step protocol for a specific in vitro MMP activity assay using this compound is not publicly available. However, a general protocol for assessing MMP activity, which can be adapted for testing inhibitors like this compound, is outlined below.
General In Vitro MMP Activity Assay (Fluorogenic Substrate)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35, pH 7.5).
-
Reconstitute the fluorogenic MMP substrate and recombinant human MMP enzyme in the assay buffer to their respective working concentrations.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant MMP enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
References
addressing batch-to-batch variability of KB-R7785
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues encountered during experiments with the ADAM12 inhibitor, KB-R7785. The information is tailored for researchers, scientists, and drug development professionals to help mitigate challenges related to its use, including potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 12 (ADAM12). It functions by binding to the catalytic domain of ADAM12, thereby preventing the proteolytic cleavage, or "shedding," of membrane-bound precursor proteins. A key substrate of ADAM12 is the pro-Heparin-Binding Epidermal Growth Factor (pro-HB-EGF). By inhibiting ADAM12, this compound blocks the release of soluble HB-EGF, which in turn prevents the subsequent activation of the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways implicated in cellular processes like hypertrophy.[1][2]
Q2: What are the known chemical properties of this compound that could influence experimental outcomes?
A2: this compound is a hydroxamic acid derivative. Compounds in this class are known for their ability to chelate metal ions, which is central to their inhibitory activity against metalloproteinases like ADAMs.[3] However, hydroxamic acids can also present challenges in terms of chemical stability and solubility.[4][5][6] They can be susceptible to hydrolysis, particularly at extreme pH values, and may have limited solubility in aqueous buffers, often requiring the use of organic solvents like DMSO for stock solutions.
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: While specific batch-to-batch variability data for this compound is not extensively published, you can perform several in-house quality control checks. It is recommended to determine the concentration and purity of the new batch using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Additionally, performing a dose-response experiment to determine the IC50 value against a standardized ADAM12 enzyme preparation can help verify its biological activity and consistency with previous batches.
Q4: What are the critical steps in an enzyme inhibition assay using this compound?
A4: A typical enzyme inhibition assay with this compound involves preparing the enzyme and substrate solutions, pre-incubating the enzyme with varying concentrations of the inhibitor, initiating the reaction by adding the substrate, monitoring the reaction progress, and analyzing the data to determine inhibitory potency (e.g., IC50).[7] It is crucial to use an appropriate buffer system and maintain consistent temperature and pH throughout the experiment.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values Between Experiments
Variability in the half-maximal inhibitory concentration (IC50) is a common issue that can arise from several factors.
| Potential Cause | Recommended Solution |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. As a hydroxamic acid, this compound may be sensitive to pH and temperature; ensure consistent buffer conditions.[4][8] |
| Enzyme Activity Variation | Use a consistent source and lot of ADAM12 enzyme. Ensure the enzyme is properly stored and handled to maintain its activity. Perform a positive control without the inhibitor in each experiment to monitor enzyme activity. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use a master mix for reagents to minimize pipetting errors between wells.[9] |
| Pre-incubation Time | Standardize the pre-incubation time of the enzyme with this compound to ensure equilibrium is reached before adding the substrate. |
Issue 2: Poor Solubility of this compound in Assay Buffer
This compound may precipitate in aqueous buffers, leading to inaccurate concentrations and unreliable results.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in 100% DMSO. When diluting into the final assay buffer, ensure the final DMSO concentration is low (typically <1%) and consistent across all wells, including controls.[8] |
| Compound Precipitation | Visually inspect solutions for any precipitate after dilution. If precipitation is observed, consider adjusting the buffer composition (e.g., adding a small amount of a non-ionic detergent like Tween-20, if compatible with the assay) or lowering the final concentration of this compound. |
Issue 3: No or Low Inhibition Observed
If this compound fails to inhibit ADAM12 activity, several experimental parameters should be investigated.
| Potential Cause | Recommended Solution |
| Degraded Inhibitor | Purchase a new vial of this compound or verify the integrity of the current stock using analytical methods like HPLC/MS. |
| Inactive Enzyme | Test the activity of the ADAM12 enzyme with a known substrate and without any inhibitor to confirm its functionality. |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer components of your assay are optimal for both ADAM12 activity and this compound stability. |
| Substrate Competition | The concentration of the substrate can influence the apparent IC50 value for competitive inhibitors. Ensure you are using a substrate concentration appropriate for your experimental goals (e.g., at or below the Km for determining Ki). |
Experimental Protocols & Methodologies
Protocol 1: Determination of this compound IC50 in an In Vitro ADAM12 Inhibition Assay
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute recombinant human ADAM12 enzyme and a fluorogenic peptide substrate in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5).
-
-
Assay Procedure :
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the ADAM12 enzyme to each well.
-
Add the diluted this compound solutions to the respective wells and incubate for a defined pre-incubation period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis :
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the control (no inhibitor) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Mechanism of action of this compound in the ADAM12 signaling pathway.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. ADAM12 controls a hypertrophic response in the heart through the distinct descending pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Quality control of small molecules - Kymos [kymos.com]
- 9. benchchem.com [benchchem.com]
refining KB-R7785 delivery methods for in vivo research
Welcome to the technical support center for the in vivo application of KB-R7785, a potent matrix metalloproteinase (MMP) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the successful in vivo delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO at a concentration of at least 2 mg/mL. It is recommended to first prepare a stock solution in DMSO.
Q2: How should I store the this compound stock solution?
A2: Once prepared, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is stable for up to 6 months at -80°C. For shorter-term storage, it can be kept at -20°C for up to 1 month. It is advisable to store the solution under nitrogen and protected from light.
Q3: Can I administer this compound dissolved only in PBS or saline?
A3: Direct dissolution of this compound in aqueous solutions like PBS or saline is not recommended due to its low aqueous solubility. A co-solvent system is necessary for in vivo administration. Please refer to the vehicle formulation protocols below.
Q4: What are the common administration routes for this compound in mice?
A4: The most common parenteral routes for administering compounds like this compound in mice are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). The choice of route depends on the desired pharmacokinetic profile of your experiment.
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs are enzymes involved in the degradation of the extracellular matrix. By inhibiting MMP-9, this compound can modulate various pathological processes, including inflammation and tissue remodeling.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound upon dilution of DMSO stock with aqueous buffer. | The final concentration of DMSO is too low to maintain solubility. The compound has crashed out of solution. | 1. Ensure the final DMSO concentration in your formulation is sufficient. For IP injections, a final DMSO concentration of up to 10% is generally well-tolerated. 2. Use one of the validated vehicle formulations provided in the experimental protocols section which are designed to improve solubility. 3. Prepare the final dilution just before administration to minimize the time the compound is in a less stable solution. 4. Gently warm the solution to 37°C to aid dissolution, but be cautious of compound stability at higher temperatures. |
| Adverse effects in animals post-injection (e.g., lethargy, ruffled fur, abdominal distress). | The vehicle or the compound may be causing toxicity. The pH of the solution may be inappropriate. | 1. Reduce the dose of this compound. 2. Ensure the pH of the final injection solution is close to physiological pH (~7.4). 3. Run a vehicle-only control group to determine if the adverse effects are due to the vehicle itself. 4. For IP injections, ensure proper injection technique to avoid puncturing organs. Refer to the detailed IP injection protocol. |
| Lack of expected efficacy in the experimental model. | Inadequate dosage, poor bioavailability, or compound degradation. | 1. Increase the dose of this compound. A dose of 100 mg/kg has been used in some studies.[1] 2. Ensure the stability of your stock and working solutions by following the recommended storage conditions. 3. Consider a different administration route that may offer better bioavailability for your model system. 4. Confirm the activity of your batch of this compound with an in vitro assay if possible. |
| Difficulty in administering the full dose due to solution viscosity. | The vehicle formulation, particularly those containing PEG300 or corn oil, may be too viscous. | 1. Gently warm the solution to room temperature or 37°C to reduce viscosity before injection. 2. Use a slightly larger gauge needle if appropriate for the administration route (see data tables below). 3. Prepare a less viscous formulation if your experimental design allows, for example, by adjusting the ratio of the vehicle components. |
Data Presentation
This compound Properties
| Property | Value |
| Molecular Weight | 350.41 g/mol |
| Solubility in DMSO | ≥ 2 mg/mL |
| Stock Solution Storage (-80°C) | Up to 6 months |
| Stock Solution Storage (-20°C) | Up to 1 month (protect from light) |
Recommended Injection Volumes and Needle Gauges for Mice
| Administration Route | Maximum Injection Volume | Recommended Needle Gauge |
| Intravenous (IV) - Tail Vein | 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | 1-2 mL (<10 mL/kg) | 25-27 G |
| Subcutaneous (SC) | 1-2 mL | 25-27 G |
| Intramuscular (IM) - Thigh | 0.05 mL | 25-27 G |
| Oral (PO) - Gavage | 1-2 mL (<10 mL/kg) | 20-22 G (gavage needle) |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (PEG300/Tween-80 Formulation)
This protocol yields a clear solution suitable for injection.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, combine the following in order, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of 20 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
This will result in a 1 mL final solution with a this compound concentration of 2 mg/mL. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Adjust the initial volume of the DMSO stock and other components proportionally to achieve the desired final concentration and volume.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe
-
Sterile 26 G needle (or similar, see table above)
-
70% Ethanol wipes
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. The mouse should be positioned so its head is tilted slightly downwards.
-
Locate Injection Site: The preferred site for IP injection is the mouse's lower right abdominal quadrant. This avoids the cecum on the left side and the bladder in the midline.
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly and steadily inject the solution.
-
-
Post-Injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Mandatory Visualizations
Signaling Pathway of MMP-9 Activation and Inhibition by this compound
Caption: Signaling pathways leading to MMP-9 activation and its inhibition by this compound.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo study using this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Overcoming Resistance to KB-R7785 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential resistance to the ADAM12 inhibitor, KB-R7785, in cancer cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a metalloproteinase inhibitor that specifically targets "A Disintegrin and Metalloproteinase 12" (ADAM12). ADAM12 is responsible for the shedding of the extracellular domain of heparin-binding EGF-like growth factor (HB-EGF). By inhibiting ADAM12, this compound prevents the release of soluble HB-EGF, which in turn reduces the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream pro-oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2][3][4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action and common patterns of drug resistance in cancer, several plausible scenarios can be hypothesized:
-
Upregulation of the Target Protein: Increased expression of ADAM12 could titrate out the inhibitory effect of this compound.
-
Mutations in the Target Protein: Alterations in the ADAM12 gene could lead to a protein structure that no longer binds effectively to this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells may develop alternative mechanisms to activate EGFR or its downstream effectors, rendering the inhibition of ADAM12-mediated HB-EGF shedding ineffective. This could involve mutations in key signaling molecules like KRAS, BRAF, or PIK3CA.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of Alternative Growth Factor Receptors: Upregulation or activation of other receptor tyrosine kinases (RTKs) could compensate for the reduced EGFR signaling.
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[7][8] You can perform a cell viability assay, such as the MTT or CCK-8 assay, to determine the IC50.[9][10]
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our long-term treated cancer cell line.
This suggests the development of acquired resistance. The following steps can help you investigate the potential underlying mechanisms.
Troubleshooting Workflow:
A troubleshooting workflow for investigating this compound resistance.
Experimental Approaches:
| Potential Cause | Recommended Experiment | Expected Outcome in Resistant Cells |
| Upregulation of ADAM12 | Western Blot for ADAM12 protein | Increased band intensity compared to parental cells. |
| Quantitative PCR (qPCR) for ADAM12 mRNA | Higher ADAM12 transcript levels. | |
| Mutation in ADAM12 | Sanger sequencing of the ADAM12 gene | Identification of mutations in the drug-binding site. |
| Bypass Pathway Activation | Western Blot for phosphorylated ERK (p-ERK) and AKT (p-AKT) | Elevated levels of p-ERK and/or p-AKT even in the presence of this compound. |
| Gene sequencing for common oncogenes | Mutations in KRAS, BRAF, PIK3CA, etc. | |
| Increased Drug Efflux | Western Blot for P-glycoprotein (MDR1) | Higher expression of P-glycoprotein. |
Issue 2: this compound is ineffective in a new cancer cell line.
This points to intrinsic resistance. The underlying reasons can be similar to acquired resistance.
Troubleshooting Steps:
-
Confirm Target Expression: Verify that the cell line expresses ADAM12 at the mRNA and protein level. If the target is absent, the drug will be ineffective.
-
Assess Basal Pathway Activity: Analyze the basal activation state of the EGFR, MAPK, and PI3K/AKT pathways. If these pathways are constitutively activated downstream of EGFR (e.g., due to a KRAS mutation), inhibiting an upstream component like ADAM12 will have a minimal effect.
-
Investigate Genomic Data: Examine publicly available genomic data for the cell line to check for mutations in key signaling molecules that could confer resistance.
Signaling Pathways
ADAM12-EGFR Signaling Pathway and Potential Resistance Mechanisms
This compound acts by inhibiting ADAM12, thus preventing the cleavage and release of HB-EGF, which is a ligand for EGFR. Activated EGFR then signals through downstream pathways to promote cell proliferation and survival. Resistance can emerge at multiple points in this cascade.
ADAM12-EGFR pathway and points of potential resistance to this compound.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[7][8][11][12]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell culture flasks
-
MTT or CCK-8 assay kit
Procedure:
-
Determine Initial IC50: Perform an MTT or similar cell viability assay to determine the IC50 of this compound for the parental cell line.[9][10]
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Cycles: Continue this cycle of recovery and dose escalation. Monitor the health and morphology of the cells.
-
Resistance Confirmation: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population. A significant increase in IC50 (e.g., >5-fold) indicates the development of resistance.
-
Stabilize the Resistant Line: Once the desired level of resistance is achieved, maintain the resistant cell line in a medium containing a constant concentration of this compound (typically the highest concentration they tolerated).
Protocol 2: Western Blot for Protein Expression Analysis
This protocol outlines the general steps for assessing the expression levels of proteins such as ADAM12, p-ERK, and p-AKT.[13][14]
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADAM12, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.
Protocol 3: siRNA-Mediated Gene Knockdown
This protocol provides a general guideline for transiently knocking down the expression of a target gene (e.g., ADAM12 or a suspected bypass pathway component) to assess its role in this compound resistance.[15][16]
Materials:
-
Resistant cancer cell line
-
siRNA targeting the gene of interest
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
Procedure:
-
Cell Seeding: Seed the resistant cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the siRNA (target-specific or control) in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours.
-
Functional Assay: After incubation, treat the cells with this compound and perform a cell viability assay to determine if the knockdown of the target gene re-sensitizes the cells to the drug.
-
Knockdown Confirmation: In parallel, lyse a set of transfected cells to confirm the reduction of the target protein or mRNA expression by Western blot or qPCR, respectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Notch increases the shedding of HB-EGF by ADAM12 to potentiate invadopodia formation in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contributions of ADAM12 via HB-EGF/EGFR signaling cascades to EMT and cancer progression in pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contributions of ADAM12 via HB-EGF/EGFR signaling cascades to EMT and cancer progression in pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ADAM12 Inhibitors: KB-R7785 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KB-R7785 and other inhibitors of A Disintegrin and Metalloproteinase 12 (ADAM12), a key enzyme implicated in various physiological and pathological processes, including cancer progression, cardiac hypertrophy, and tissue remodeling. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate research tools.
Introduction to ADAM12 and its Inhibition
ADAM12 is a transmembrane zinc-dependent metalloprotease that plays a crucial role in ectodomain shedding of various cell surface proteins, including growth factors and their receptors. This shedding process releases soluble extracellular domains that can act as signaling molecules, influencing cell proliferation, migration, and invasion. Dysregulation of ADAM12 activity is associated with several diseases, making it an attractive target for therapeutic intervention.
This compound is a hydroxamate-based compound that has been widely used as a pharmacological tool to probe the functions of ADAM12.[1][2][3] Originally developed as a broad-spectrum matrix metalloproteinase (MMP) inhibitor, it has been shown to effectively inhibit ADAM12-mediated processes in both cellular and in vivo models.[1][2][3] However, a significant consideration for researchers is its lack of specificity, as it also inhibits other ADAMs and MMPs.[4] This guide compares this compound with other available ADAM12 inhibitors, including endogenous tissue inhibitors of metalloproteinases (TIMPs) and other synthetic compounds.
Quantitative Comparison of ADAM12 Inhibitors
| Inhibitor | Target | Inhibitory Constant (Kᵢ/Kᵢ(app)/IC₅₀) | Selectivity Notes | Reference |
| This compound | ADAM12 | Data not available | Broad-spectrum inhibitor of ADAMs and MMPs. Used effectively in cellular and in vivo models at μM concentrations and at doses of 100 mg/kg/day in mice. | [1][3][5] |
| N-TIMP-3 | ADAM12-S | 12.5 ± 1.1 nM (Kᵢ(app)) | Potent inhibitor of most ADAMs, including ADAM10 and ADAM17, as well as all MMPs. Considered a primary physiological regulator of ADAM12. | [4][6][7] |
| N-TIMP-2 | ADAM12-S | 84 ± 13.6 nM (Kᵢ(app)) | Inhibits ADAM12, but is generally a less potent ADAM inhibitor compared to TIMP-3. Also inhibits MMPs. | [8] |
| ADAM12 Prodomain (PA12) | ADAM12 | 430 ± 110 nM (Kᵢ) | Highly selective for ADAM12 with no detectable inhibition of ADAM10 or ADAM17. | [9] |
| SB-3CT | MMP-2 | 13.9 nM (Kᵢ) | Potent and selective inhibitor of gelatinases (MMP-2 and MMP-9). Its activity against ADAM12 has not been specifically reported. | [10][11][12] |
| MMP-9 | 600 nM (Kᵢ) | [10][11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams, generated using the DOT language for Graphviz, illustrate the ADAM12 signaling pathway and a typical workflow for evaluating ADAM12 inhibitors.
ADAM12 Signaling Pathway
Caption: ADAM12-mediated shedding of pro-HB-EGF and its inhibition.
Experimental Workflow for ADAM12 Inhibitor Evaluation
Caption: Workflow for the evaluation of ADAM12 inhibitors.
Experimental Protocols
In Vitro ADAM12 Inhibition Assay (Fluorescent Substrate)
This protocol describes a method to determine the inhibitory potency of a compound against purified ADAM12 using a quenched fluorescent peptide substrate.
Materials:
-
Recombinant human ADAM12 (catalytic domain or full-length soluble form)
-
Fluorescent peptide substrate for ADAM12 (e.g., a FRET-based peptide)
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.005% Brij-35
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well black microplate, add the diluted inhibitor solutions. Include controls for no inhibitor (Assay Buffer with DMSO) and no enzyme (Assay Buffer only).
-
Add recombinant ADAM12 to each well (except the no-enzyme control) to a final concentration of 0.1-1 nM.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent peptide substrate to each well to a final concentration of 5-10 µM.
-
Immediately begin monitoring the increase in fluorescence intensity at 37°C in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
Cell-Based ADAM12 Shedding Assay
This protocol outlines a method to assess the effect of an inhibitor on ADAM12-mediated shedding of a substrate from the cell surface. This example uses a reporter construct where the ectodomain of an ADAM12 substrate is fused to alkaline phosphatase (AP).
Materials:
-
Mammalian cell line (e.g., HEK293T or a cancer cell line)
-
Expression plasmids for human ADAM12 and a substrate-AP fusion protein (e.g., HB-EGF-AP or E-cadherin-AP)
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
Serum-free cell culture medium
-
Test inhibitor (e.g., this compound)
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
-
96-well clear microplates
-
Microplate reader for absorbance measurement
Procedure:
-
Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the ADAM12 and substrate-AP expression plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh serum-free medium containing various concentrations of the test inhibitor or vehicle control (DMSO).
-
Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C to allow for substrate shedding.
-
Collect the conditioned medium from each well.
-
Wash the cells with PBS and then lyse the cells in cell lysis buffer.
-
To measure shed AP activity, transfer an aliquot of the conditioned medium to a 96-well clear microplate.
-
To measure cell-associated AP activity, transfer an aliquot of the cell lysate to a separate 96-well plate.
-
Add the AP substrate solution (pNPP) to each well and incubate at room temperature or 37°C until a yellow color develops.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the shedding activity as the ratio of AP activity in the conditioned medium to the total AP activity (medium + lysate).
-
Determine the effect of the inhibitor on ADAM12-mediated shedding by comparing the shedding activity in the presence of the inhibitor to the vehicle control.
Conclusion
This compound has been a valuable tool for elucidating the biological roles of ADAM12. However, its broad-spectrum activity necessitates careful interpretation of experimental results. For studies requiring high specificity, alternative inhibitors such as the recombinant ADAM12 prodomain (PA12) offer a more targeted approach, albeit with lower potency. The endogenous inhibitor TIMP-3 is a potent inhibitor of ADAM12 but also targets a wide range of other metalloproteinases. The choice of inhibitor will therefore depend on the specific experimental context, balancing the need for potency with the requirement for selectivity. The experimental protocols provided in this guide offer a starting point for the quantitative evaluation and comparison of these and other novel ADAM12 inhibitors.
References
- 1. Regulation of human ADAM 12 protease by the prodomain. Evidence for a functional cysteine switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAM12 controls a hypertrophic response in the heart through the distinct descending pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Disintegrin and Metalloproteinase-12 (ADAM12): Function, Roles in Disease Progression, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of ADAM12 as a Novel Basigin Sheddase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADAM12 is a four-leafed clover: the excised prodomain remains bound to the mature enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of ADAM12 catalytic activity through engineering of tissue inhibitor of metalloproteinase 2 (TIMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TIMP-3 facilitates binding of target metalloproteinases to the endocytic receptor LRP-1 and promotes scavenging of MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. DFT Studies of the Ring Opening Mechanism of SB-3CT, a Potent Inhibitor of Matrix Metalloproteinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KB-R7785 and Other Matrix Metalloproteinase Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KB-R7785 with other notable matrix metalloproteinase (MMP) inhibitors used in cancer research, including Batimastat (BB-94), Marimastat (BB-2516), Prinomastat (AG3340), and Tanomastat (BAY 12-9566). The information presented is supported by preclinical and clinical data to aid in the evaluation of these compounds for oncological research and development.
Introduction to Matrix Metalloproteinases and Their Inhibition in Cancer
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] In cancer, MMPs are often overexpressed and play a pivotal role in tumor growth, invasion, metastasis, and angiogenesis.[2][3][4] Consequently, MMP inhibitors have been a significant focus of cancer drug development.[2] However, the clinical translation of broad-spectrum MMP inhibitors has been challenging, largely due to dose-limiting toxicities, such as musculoskeletal syndrome, and a lack of efficacy in advanced-stage cancers.[1][5] This has led to the development of more selective inhibitors with improved therapeutic windows.
This compound is a hydroxamate-based MMP inhibitor that has demonstrated anti-angiogenic and anti-metastatic properties in preclinical cancer models. This guide will compare its characteristics and performance with other well-characterized MMP inhibitors.
Comparative Efficacy and Selectivity
The in vitro inhibitory activity of MMP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against specific MMPs. A lower value indicates greater potency. The following tables summarize the available data for this compound and its comparators. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50/Ki in nM) of MMP Inhibitors
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | - | - | - | - | - | - | - |
| Batimastat (BB-94) | 3 | 4 | 20 | 6 | 4 | - | - |
| Marimastat (BB-2516) | 5 | 6 | - | 13 | 3 | - | 9 |
| Prinomastat (AG3340) | 79 | 0.05 (Ki) | 6.3 | - | 5.0 | 0.03 (Ki) | - |
| Tanomastat (BAY 12-9566) | - | 11 (Ki) | 143 (Ki) | - | 301 (Ki) | 1470 (Ki) | - |
Table 2: Preclinical and Clinical Summary
| Inhibitor | Key Preclinical Findings | Key Clinical Trial Outcomes |
| This compound | Suppressed tumor growth and vascularization in a murine colon adenocarcinoma model.[9] | Limited clinical trial data available in the context of cancer. |
| Batimastat (BB-94) | Reduced primary tumor weight and metastasis in a human colon cancer orthotopic model.[2] | Phase I trials showed some efficacy but development was hampered by poor oral bioavailability and toxicity.[1][2] |
| Marimastat (BB-2516) | Showed promise in various preclinical models.[10] | Failed to demonstrate a survival benefit in Phase III trials for several cancer types; significant musculoskeletal side effects were observed.[1][10] |
| Prinomastat (AG3340) | Demonstrated antitumor and anti-angiogenic activity in preclinical models of colon, breast, and lung cancer.[11] | Did not improve outcomes in Phase III trials for non-small cell lung cancer and hormone-refractory prostate cancer.[11] |
| Tanomastat (BAY 12-9566) | Showed anti-invasive and anti-metastatic activity in experimental tumor models.[3] | Phase III trials in advanced ovarian and pancreatic cancer were terminated due to a lack of efficacy.[12] |
Mechanism of Action and Signaling Pathways
MMP inhibitors primarily function by chelating the zinc ion within the catalytic domain of MMPs, thereby blocking their enzymatic activity. This inhibition disrupts the degradation of the ECM, which in turn can impede several key processes in cancer progression.
// Edges "Growth_Factors" -> "GF_Receptor" [color="#5F6368"]; "GF_Receptor" -> "Signaling_Cascades" [color="#5F6368"]; "Signaling_Cascades" -> "Transcription_Factors" [color="#5F6368"]; "Transcription_Factors" -> "MMP_Gene_Expression" [color="#5F6368"]; "MMP_Gene_Expression" -> "Pro_MMPs" [color="#5F6368"]; "Pro_MMPs" -> "Active_MMPs" [label="Activation", color="#5F6368"]; "Active_MMPs" -> "ECM" [label="Degradation", color="#EA4335"]; "ECM" -> "Degraded_ECM" [style=invis]; "Active_MMPs" -> "Released_GFs" [label="Release", color="#EA4335"]; "Released_GFs" -> "GF_Receptor" [color="#5F6368"]; "Degraded_ECM" -> "Invasion_Metastasis" [color="#34A853"]; "Signaling_Cascades" -> "Cell_Proliferation" [color="#34A853"]; "Released_GFs" -> "Angiogenesis" [color="#34A853"];
"MMP_Inhibitors" -> "Active_MMPs" [label="Inhibition", color="#4285F4", style=dashed, arrowhead=tee]; } .dot Figure 1: Generalized Signaling Pathway of MMPs in Cancer and the Point of Intervention for MMP Inhibitors. This diagram illustrates how MMPs, once activated, degrade the ECM and release growth factors, which in turn promote cancer cell proliferation, invasion, and angiogenesis through various signaling cascades. MMP inhibitors block the activity of active MMPs, thereby disrupting this pro-tumoral cycle.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of drug efficacy. Below are representative methodologies for key experiments cited in the evaluation of MMP inhibitors.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)
This assay is used to determine the IC50 values of a compound against specific MMPs.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl, CaCl2, Brij 35)
-
Test inhibitor (e.g., this compound) and a known broad-spectrum inhibitor as a positive control
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Activate the pro-MMP enzymes according to the manufacturer's instructions (e.g., with APMA).
-
In the 96-well plate, add the assay buffer, the diluted inhibitor, and the activated MMP enzyme to each well.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of an MMP inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., colon, breast, lung)
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, zymography).
-
Analyze the data to determine the effect of the inhibitor on tumor growth.
Conclusion
The landscape of MMP inhibitors in cancer research is complex, with early broad-spectrum inhibitors facing significant challenges in clinical trials. While this compound has shown promise in preclinical models, a comprehensive understanding of its selectivity profile and clinical potential requires further investigation. This guide provides a comparative framework for researchers to evaluate this compound alongside other key MMP inhibitors. The provided data and experimental protocols can serve as a valuable resource for designing future studies aimed at harnessing the therapeutic potential of MMP inhibition in oncology. The development of more selective inhibitors and the identification of predictive biomarkers will be critical for the future success of this class of anti-cancer agents.
References
- 1. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 4. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marimastat: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. 3.3. Matrix Metalloproteinase (MMP) Inhibition Assays [bio-protocol.org]
- 9. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of KB-R7785 on HB-EGF Shedding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KB-R7785 and other prominent inhibitors of Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding. The objective is to offer a clear, data-driven validation of this compound's inhibitory effects, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Introduction to HB-EGF Shedding
Heparin-binding EGF-like growth factor (HB-EGF) is a member of the epidermal growth factor (EGF) family, playing a crucial role in cellular proliferation, migration, and differentiation. It is initially synthesized as a transmembrane precursor protein (pro-HB-EGF). The biological activity of HB-EGF is tightly regulated by a process known as ectodomain shedding, where the extracellular domain of pro-HB-EGF is cleaved by metalloproteases, releasing a soluble and active form of the growth factor. This soluble HB-EGF can then bind to and activate the EGF receptor (EGFR), initiating downstream signaling cascades.
The primary enzymes responsible for HB-EGF shedding are members of the "A Disintegrin and Metalloproteinase" (ADAM) family, particularly ADAM12. Dysregulation of HB-EGF shedding is implicated in various pathological conditions, including cancer progression and cardiac hypertrophy. Consequently, inhibitors of this process are of significant interest for therapeutic development.
Mechanism of Action of this compound
This compound is a synthetic, hydroxamic acid-based metalloproteinase inhibitor. It functions by chelating the zinc ion within the active site of these enzymes, thereby blocking their proteolytic activity. Notably, this compound has been shown to directly bind to ADAM12 and inhibit its sheddase activity, leading to a reduction in the release of soluble HB-EGF.[1] This inhibitory action attenuates the subsequent transactivation of the EGFR, making this compound a valuable tool for studying the physiological and pathological roles of HB-EGF shedding and a potential therapeutic agent. While effective against ADAM12, it's important to note that this compound also exhibits inhibitory activity against other metalloproteinases, including other ADAMs and some matrix metalloproteinases (MMPs).
Comparative Analysis of HB-EGF Shedding Inhibitors
Several classes of molecules have been identified that can inhibit HB-EGF shedding. This section compares this compound with other commonly used inhibitors, including synthetic metalloproteinase inhibitors, natural protein inhibitors, and a specific HB-EGF binding protein. The following table summarizes their key characteristics and available quantitative data.
| Inhibitor | Class | Target(s) | Quantitative Data | Notes |
| This compound | Synthetic (Hydroxamate-based) | ADAM12, other ADAMs, MMPs | Specific IC50 for HB-EGF shedding is not consistently reported. Effective concentrations in cell-based assays are typically in the µM range. | A potent inhibitor of HB-EGF shedding that directly binds to ADAM12.[2][3] |
| GM6001 (Ilomastat) | Synthetic (Hydroxamate-based) | Broad-spectrum MMP and ADAM inhibitor | Effective concentration for inhibiting HB-EGF shedding in cell culture is ~10 µmol/L.[4] | Widely used as a general metalloproteinase inhibitor in shedding studies. |
| OSU8-1 | Synthetic (MMP inhibitor) | MMP-1, MMP-3, MMP-9, and others | IC50 values of 0.3–2.9 nM for MMPs. 1 µM markedly blocks HB-EGF shedding.[5] | A potent inhibitor of EGFR ligand shedding.[5] |
| TAPI-2 | Synthetic (Hydroxamate-based) | ADAM17 (TACE), ADAM12, other ADAMs and MMPs | Kᵢ for ADAM12 is 100 µM; Kᵢ for ADAM17 is 0.12 µM. IC50 for PMA-induced shedding of TGF-α is 10 µM. | A broad-spectrum inhibitor with high potency for ADAM17. |
| TIMP-2 | Natural (Protein) | MMPs, ADAM12 | Endogenous inhibitor of metalloproteinases. | |
| TIMP-3 | Natural (Protein) | MMPs, ADAM10, ADAM12, ADAM17, ADAMTS-2 | Kᵢ for ADAMTS-2 is 160 nM (with heparin).[6][7] | A potent, broad-spectrum endogenous inhibitor of various metalloproteinases.[6][8] |
| CRM197 | Specific HB-EGF Inhibitor (Diphtheria toxin mutant) | Binds directly to the EGF-like domain of HB-EGF | Effective concentrations in cell-based assays range from 32 nM to 10 µg/mL.[9][10] | Prevents HB-EGF from binding to its receptor and also inhibits its shedding.[11][12][13][14] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying HB-EGF shedding, the following diagrams have been generated using the Graphviz (DOT language).
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the inhibitory effect of this compound on HB-EGF shedding.
Protocol 1: In Vitro HB-EGF Shedding Assay Using ELISA
This protocol describes the quantification of soluble HB-EGF in cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cells expressing pro-HB-EGF (e.g., Vero-H cells, or other suitable cell lines)
-
Cell culture medium and supplements
-
Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate - TPA)
-
This compound and other inhibitors of interest
-
Human HB-EGF ELISA Kit (commercially available kits from providers like Thermo Fisher Scientific or R&D Systems are recommended)[15][16][17]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the pro-HB-EGF expressing cells in a 24-well or 48-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Cell Starvation (Optional but Recommended): Once confluent, wash the cells with PBS and replace the growth medium with a serum-free or low-serum medium. Incubate for 12-24 hours. This step reduces basal shedding and enhances the signal-to-noise ratio upon stimulation.
-
Inhibitor Pre-treatment: Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO). Dilute the inhibitors to the desired final concentrations in the serum-free medium. Remove the starvation medium from the cells and add the inhibitor-containing medium. Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C.
-
Stimulation of Shedding: Prepare the shedding stimulus (e.g., TPA at a final concentration of 50-100 ng/mL). Add the stimulus to the wells containing the inhibitors. Include appropriate controls: a negative control (no stimulus, no inhibitor) and a positive control (stimulus, no inhibitor).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes to 2 hours). The optimal incubation time should be determined empirically.
-
Collection of Conditioned Medium: After incubation, carefully collect the conditioned medium from each well. Centrifuge the medium at a low speed to pellet any detached cells and debris.
-
ELISA: Perform the HB-EGF ELISA on the collected supernatants according to the manufacturer's instructions.[15][16][17] This typically involves adding the samples to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance using a microplate reader. Generate a standard curve using the provided HB-EGF standards. Calculate the concentration of soluble HB-EGF in each sample based on the standard curve. Compare the amount of shed HB-EGF in the presence and absence of the inhibitors to determine their inhibitory effect.
Protocol 2: Western Blot Analysis of Pro-HB-EGF
This protocol describes the detection of the membrane-anchored pro-HB-EGF in cell lysates by Western blotting to complement the ELISA data. A decrease in shed HB-EGF in the supernatant should correspond to an increase in the retained pro-HB-EGF in the cell lysate.
Materials:
-
Cell samples from the in vitro shedding assay (Protocol 1)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers (for transferring proteins to a PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the cytoplasmic tail of pro-HB-EGF
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Cell Lysis: After collecting the conditioned medium (from Protocol 1, step 6), wash the cells remaining in the wells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the pro-HB-EGF C-terminus, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly with TBST. Apply the chemiluminescent substrate and capture the signal using an appropriate imaging system.
-
Data Analysis: Analyze the band intensities for pro-HB-EGF. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data. Compare the levels of pro-HB-EGF in inhibitor-treated samples to the controls.
Conclusion
This compound is a well-validated inhibitor of HB-EGF shedding, primarily through its action on ADAM12. While it is a potent tool for studying the consequences of reduced HB-EGF release, its lack of complete specificity necessitates careful interpretation of results and the use of appropriate controls. This guide provides a framework for comparing this compound with other available inhibitors, enabling researchers to select the most appropriate tool for their specific experimental needs. The detailed protocols and visual aids are intended to facilitate the design and execution of robust experiments to further elucidate the role of HB-EGF shedding in health and disease.
References
- 1. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Notch increases the shedding of HB-EGF by ADAM12 to potentiate invadopodia formation in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Ectodomain Shedding of Epidermal Growth Factor Receptor Ligands Is Required for Keratinocyte Migration in Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TIMP-3 inhibits the procollagen N-proteinase ADAMTS-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TIMP-3 inhibits the procollagen N-proteinase ADAMTS-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue Inhibitor of Metalloproteases 3 (TIMP-3): In Vivo Analysis Underpins Its Role as a Master Regulator of Ectodomain Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate-Induced HBEGF Shedding and EGFR Activation: Paving the Way to a New Anticancer Therapeutic Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wound-induced HB-EGF ectodomain shedding and EGFR activation in corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Ectodomain shedding of HB-EGF: a potential target for cancer therapy. | Semantic Scholar [semanticscholar.org]
- 12. Ectodomain shedding of HB-EGF: a potential target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-Reacting Material 197, a Specific Inhibitor of HB-EGF, and Its Anticancer Effects | Basic & Clinical Cancer Research [bccr.tums.ac.ir]
- 14. Cross-Reacting Material 197, a Specific Inhibitor of HB-EGF, and Its Anticancer Effects | Basic & Clinical Cancer Research [publish.kne-publishing.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. raybiotech.com [raybiotech.com]
- 17. rndsystems.com [rndsystems.com]
- 18. bosterbio.com [bosterbio.com]
Cross-Validation of KB-R7785 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data on KB-R7785, a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and certain ADAM (A Disintegrin and Metalloproteinase) family members. The focus is on its effects across different cell lines and a qualitative comparison with other notable MMP inhibitors.
Introduction to this compound
This compound is a hydroxamate-based inhibitor that has demonstrated efficacy in various preclinical models, primarily through the inhibition of enzymes responsible for extracellular matrix remodeling. Its mechanism of action is largely attributed to its ability to chelate the zinc ion essential for the catalytic activity of MMPs and ADAMs. Notably, studies have highlighted its cytostatic effects, inhibiting cell migration and invasion, rather than inducing direct cell death (cytotoxicity) in several cancer cell lines. This distinction is critical for its potential therapeutic applications.
Data Presentation: Performance of this compound
Due to the limited availability of comprehensive, publicly accessible IC50 data for this compound across a wide panel of cell lines, this guide presents a qualitative and mechanistic summary of its observed effects.
Table 1: Summary of Known Cellular Effects of this compound
| Cell Line/Model | Observed Effects | Inhibitory Targets | Reference |
| Murine Colon Adenocarcinoma (C-26) | - No inhibition of in vitro cell growth - Suppression of in vivo tumor growth - Reduction of in vivo angiogenesis and metastasis | MMP-1, MMP-3, MMP-9 | [1] |
| Murine Endothelial Cells (KOP2.16) | - No inhibition of in vitro cell growth | Not specified | [1] |
| Cardiomyocytes (in a model of cardiac hypertrophy) | - Blocked G-protein-coupled receptor agonist-induced hypertrophy - Inhibited shedding of heparin-binding epidermal growth factor (HB-EGF) | ADAM12 | [2] |
Table 2: Qualitative Comparison of this compound with Other MMP Inhibitors
| Inhibitor | Primary Targets | Key Characteristics | Clinical Development Notes |
| This compound | MMP-1, MMP-3, MMP-9, ADAM12 | - Primarily cytostatic effects observed in some cancer models - Inhibits cell migration and invasion | Preclinical development |
| Marimastat | Broad-spectrum MMP inhibitor | - Orally bioavailable - Showed some efficacy in early clinical trials but failed in later stages due to musculoskeletal side effects and lack of significant survival benefit | Limited clinical success |
| Batimastat | Broad-spectrum MMP inhibitor | - First synthetic MMP inhibitor to enter clinical trials - Poor oral bioavailability, administered via intraperitoneal injection | Limited clinical success |
Experimental Protocols
Below is a detailed methodology for a key experiment to assess the effect of this compound on cancer cell migration.
In Vitro Cell Migration Assay (Boyden Chamber Assay)
Objective: To evaluate the dose-dependent effect of this compound on the migratory capacity of a given cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, a highly invasive breast cancer cell line)
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Fibronectin (or other appropriate chemoattractant)
-
Calcein-AM or DAPI stain
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Prior to the assay, serum-starve the cells for 12-24 hours in serum-free medium.
-
Inhibitor Treatment: Harvest the serum-starved cells and resuspend them in serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Assay Setup:
-
Coat the underside of the Boyden chamber membrane with a chemoattractant like fibronectin and allow it to air dry.
-
Add cell culture medium with 10% FBS (as a chemoattractant) to the lower chamber.
-
Place the membrane over the lower chamber.
-
Seed the pre-treated cells (from step 2) in the upper chamber in serum-free medium containing the respective concentrations of this compound or vehicle.
-
-
Incubation: Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line's migration rate (typically 6-24 hours).
-
Cell Removal and Staining:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a fluorescent dye such as DAPI or Calcein-AM.
-
-
Quantification:
-
Count the number of migrated, stained cells in several random fields of view under a fluorescence microscope.
-
Alternatively, elute the stain from the migrated cells and measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Express the number of migrated cells in the this compound-treated groups as a percentage of the vehicle-treated control group.
Mandatory Visualization
Signaling Pathway of this compound in Inhibiting Cardiomyocyte Hypertrophy
Caption: this compound inhibits ADAM12, preventing HB-EGF shedding and subsequent EGFR signaling leading to cardiac hypertrophy.
Experimental Workflow for Cell Migration Assay
Caption: Workflow for assessing the anti-migratory effects of this compound using a Boyden chamber assay.
References
Comparative Analysis of Matrix Metalloproteinase Inhibitors: KB-R7785 vs. Batimastat
This guide provides a detailed comparative analysis of two prominent matrix metalloproteinase (MMP) inhibitors, KB-R7785 and batimastat. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanism, potency, and therapeutic applications. The comparison is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to MMPs and Their Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in a host of pathological conditions, including cancer metastasis, arthritis, cardiovascular diseases, and neuroinflammation.[1][2] This has led to the development of MMP inhibitors (MMPIs) as potential therapeutic agents.
Batimastat (BB-94) was one of the first synthetic, broad-spectrum MMPIs to enter clinical trials.[3][4] It is a hydroxamate-based compound that acts as a collagen peptidomimetic, effectively chelating the zinc ion at the active site of various MMPs.[4][5] Its potent, wide-ranging inhibition has been extensively studied in the context of cancer therapy.[5][6][7]
This compound is also a hydroxamate-based inhibitor, initially developed as an inhibitor of MMPs and tumor necrosis factor-α (TNF-α) production.[8] Subsequent research has revealed its potent inhibitory activity against a subclass of metalloproteinases known as ADAMs (A Disintegrin and Metalloproteinase), particularly ADAM12. This dual activity gives this compound a distinct pharmacological profile with potential applications beyond oncology, including cardiovascular and metabolic diseases.[9]
Mechanism of Action
Both batimastat and this compound are competitive, reversible inhibitors that function by binding to the catalytic zinc (II) ion within the active site of metalloproteinases.[4][10] The hydroxamic acid moiety (-CONHOH) present in both molecules is critical for this high-affinity chelation, which blocks the enzyme's ability to cleave its substrates.
Batimastat is considered a broad-spectrum inhibitor, showing potent activity against a wide array of MMPs, including collagenases (MMP-1), gelatinases (MMP-2, MMP-9), and stromelysins (MMP-3).[5][11][12][13] Its mechanism is primarily focused on preventing the degradation of the ECM, thereby inhibiting tumor invasion, angiogenesis, and metastasis.[2][7]
This compound , while also inhibiting MMPs like MMP-9, demonstrates significant activity against ADAMs.[1] A key mechanism is its inhibition of ADAM12-mediated shedding of heparin-binding epidermal growth factor (HB-EGF).[9] This process, which leads to the transactivation of the epidermal growth factor receptor (EGFR), is a critical signaling event in cardiac hypertrophy. By blocking this, this compound presents a novel therapeutic strategy for heart disease.[9]
Inhibitory Potency and Selectivity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for batimastat and this compound against various metalloproteinases. It is important to note that comprehensive IC50 data for this compound across a wide range of MMPs is less prevalent in the literature compared to the extensively characterized batimastat.
| Target Enzyme | Batimastat IC50 (nM) | This compound IC50 (nM) |
| MMP-1 (Collagenase-1) | 3[5][11][13] | Orally active against rat MMP-1 |
| MMP-2 (Gelatinase-A) | 4[5][11][13] | Data not available |
| MMP-3 (Stromelysin-1) | 20[5][11][13] | Data not available |
| MMP-7 (Matrilysin) | 6[5][11] | Data not available |
| MMP-9 (Gelatinase-B) | 4[5][11][13] | Effectively decreases activity |
| ADAM12 | Data not available | Potent inhibitor; blocks HB-EGF shedding |
Therapeutic Applications and In Vivo Efficacy
The differences in inhibitory profiles between the two compounds have led to their evaluation in different disease models.
Batimastat has shown significant anti-tumor and anti-metastatic activity in various preclinical cancer models.[5] For example, in human ovarian carcinoma xenografts, it exhibits antiproliferative, anti-invasive, and antimetastatic effects. It has also been shown to inhibit human colon tumor growth and spread in orthotopic mouse models.[5] Despite promising preclinical data, its poor oral bioavailability and side effects like peritonitis upon intraperitoneal injection have limited its clinical development.[3][4]
This compound has demonstrated therapeutic potential in non-oncological conditions. In mouse models of cardiac hypertrophy, this compound attenuated hypertrophic changes by inhibiting HB-EGF shedding.[9] In studies of focal cerebral ischemia, it provided a neuroprotective effect by reducing MMP-9 activity and decreasing infarct volume.[1] Furthermore, this compound is noted to improve insulin sensitivity by inhibiting TNF-α production, suggesting its utility in diabetes research.[8]
Signaling Pathways
The inhibitory actions of this compound and batimastat impact distinct downstream signaling cascades.
Batimastat primarily acts by preventing MMP-mediated remodeling of the tumor microenvironment. This can indirectly affect multiple signaling pathways. For instance, MMPs can cleave growth factors, cytokines, and cell adhesion molecules, the dysregulation of which is linked to pathways like MAPK/ERK and PI3K/Akt that control cell proliferation, survival, and migration.[10][14][15] Recent studies in hematological tumor models show that batimastat can promote apoptosis through the activation of caspases and the ERK1/2 pathway.[14][16]
This compound has a more defined impact on the GPCR-ADAM-EGFR signaling axis. G-protein-coupled receptor (GPCR) agonists can activate ADAM12, which then cleaves the membrane-anchored pro-HB-EGF to release its soluble, active form. Soluble HB-EGF then binds to and activates the EGFR, initiating downstream signaling that leads to hypertrophy. This compound directly inhibits ADAM12, breaking this signaling chain.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of MMP inhibitors. Below are protocols for key experiments.
MMP Inhibition Assay (Fluorogenic Substrate)
This assay is used to determine the IC50 value of an inhibitor against a specific MMP.
-
Principle: A fluorogenic peptide substrate, which is non-fluorescent when intact, is cleaved by an active MMP, releasing a fluorophore that can be quantified. The inhibitor's potency is measured by its ability to reduce this fluorescence.
-
Materials: Recombinant active human MMP, fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5), inhibitor (Batimastat or this compound) dissolved in DMSO, 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
In a 96-well plate, add the recombinant MMP enzyme to each well (except for the no-enzyme control).
-
Add the diluted inhibitor to the wells and incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure fluorescence intensity (e.g., Ex/Em = 328/393 nm) over time using a plate reader at 37°C.
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Cell Invasion Assay (Boyden Chamber)
This assay assesses the functional impact of MMP inhibition on the invasive capacity of cancer cells.
-
Principle: Cells are seeded in the upper chamber of a transwell insert coated with a layer of basement membrane extract (e.g., Matrigel). Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the porous membrane, and are then stained and counted.
-
Materials: Cancer cell line, 24-well plate with Boyden chamber inserts (8 µm pores), Matrigel, serum-free medium, medium with chemoattractant (e.g., 10% FBS), inhibitor, cotton swabs, staining solution (e.g., Crystal Violet).
-
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest and resuspend cells in serum-free medium containing various concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM).
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing chemoattractant to the lower chamber.
-
Incubate for 18-48 hours (depending on cell type) at 37°C.
-
After incubation, remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the cells that have migrated to the underside of the membrane with methanol and stain with Crystal Violet.
-
Elute the dye and measure absorbance, or count the number of stained cells in several microscopic fields.
-
Compare the number of invading cells in treated versus untreated conditions.
-
Conclusion
This compound and batimastat are both potent hydroxamate-based metalloproteinase inhibitors, but they possess distinct inhibitory profiles and therapeutic potentials.
-
Batimastat is a well-characterized, broad-spectrum MMP inhibitor. Its strength lies in its potent inhibition of a wide range of MMPs, making it a powerful tool for studying ECM remodeling and a conceptual model for anti-cancer therapies targeting invasion and metastasis. However, its clinical utility has been hampered by poor bioavailability.
-
This compound exhibits a more targeted profile with significant activity against ADAMs in addition to certain MMPs. Its demonstrated efficacy in preclinical models of cardiac hypertrophy and cerebral ischemia highlights its potential in cardiovascular and neurological diseases, moving beyond the traditional oncological focus of first-generation MMPIs.
For researchers, the choice between these two inhibitors depends on the specific biological question. Batimastat is suitable for studies requiring broad inhibition of ECM-degrading MMPs. In contrast, this compound is the inhibitor of choice for investigating signaling pathways involving ADAM-mediated shedding of growth factors and cytokines.
References
- 1. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Batimastat - Wikipedia [en.wikipedia.org]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 14. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pharmacological Inhibition with KB-R7785 Versus Genetic Knockdown of ADAM12
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Targeting ADAM12
A Disintegrin and Metalloproteinase 12 (ADAM12) has emerged as a significant therapeutic target in a range of pathologies, from cancer progression to cardiac hypertrophy. Its role in cleaving and activating cell surface proteins makes it a critical node in various signaling pathways. For researchers aiming to interrogate or inhibit ADAM12 function, two primary approaches are commonly employed: pharmacological inhibition, often utilizing the compound KB-R7785, and genetic knockdown through techniques like siRNA or shRNA. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols to inform your research strategy.
At a Glance: this compound vs. Genetic Knockdown
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Specificity | Broad-spectrum inhibitor; affects other ADAMs and MMPs.[1] | Highly specific to ADAM12. |
| Mechanism | Binds to the catalytic domain of metalloproteinases, inhibiting their activity. | Degrades ADAM12 mRNA, preventing protein translation. |
| Application | Acute, dose-dependent, and reversible inhibition. Suitable for in vivo and in vitro studies. | Can be transient (siRNA) or stable (shRNA), leading to long-term protein suppression. Primarily for in vitro and preclinical in vivo models. |
| Off-Target Effects | Potential for off-target effects due to inhibition of other proteases.[1] | Minimal off-target effects, though potential for interferon response with some shRNA designs. |
| Key Pathways Affected | Primarily studied in the context of EGFR signaling by inhibiting HB-EGF shedding.[2][3] | Shown to impact EGFR/ERK and IGF/mTOR signaling pathways. |
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, illustrating the effects of both this compound and ADAM12 genetic knockdown on key cellular processes. It is important to note that a direct comparison is challenging due to the lack of studies using both methods in the same experimental model. The data presented here is synthesized from different studies and should be interpreted with this in mind.
Table 1: Effects on Cell Migration and Invasion
| Treatment | Cell Line | Assay | Result | Reference |
| ADAM12 Knockdown (shRNA) | SUM159PT (Breast Cancer) | Transwell Migration | Statistically non-significant reduction in migration. | [4] |
| ADAM12 Knockdown (siRNA) | ccRCC (Renal Cell Carcinoma) | Transwell Invasion | Significant inhibition of invasive capacity. | [5] |
| ADAM12 Knockdown | T11 (Triple-Negative Breast Cancer) | Transwell Migration | Increased B cell migration towards cancer cells. | [6] |
Table 2: Effects on Cell Proliferation
| Treatment | Cell Line | Assay | Result | Reference |
| ADAM12 Knockdown (siRNA) | Pituitary Adenoma Cells | Cell Proliferation Assay | Significant suppression of cell proliferation. | [6] |
| ADAM12 Knockdown (shRNA) | SGC-7901 (Gastric Cancer) | CCK-8 Assay | Inhibition of cell proliferation. | |
| ADAM12 Knockdown (shRNA) | SGC-7901 (Gastric Cancer) | Colony Formation Assay | Remarkable impairment of colony-forming capacity. |
Table 3: In Vivo Effects on Cardiac Hypertrophy
| Treatment | Animal Model | Induction of Hypertrophy | Key Finding | Reference |
| This compound (100 mg/kg/day) | Mice | Phenylephrine and Angiotensin II infusion | Significantly decreased heart weight and heart weight to body weight ratio. | [1] |
| ADAM12 Deletion | Mice | Transverse Aortic Constriction (TAC) | Enhanced hypertrophic phenotype and cardiac fibrosis. | [2] |
Signaling Pathways: A Visual Guide
ADAM12 exerts its influence through several key signaling pathways. The diagrams below, generated using the DOT language, illustrate the points of intervention for both this compound and genetic knockdown.
Caption: ADAM12-mediated EGFR signaling and points of inhibition.
Caption: ADAM12 regulation of the IGF/mTOR pathway.
Experimental Protocols
Transwell Migration/Invasion Assay
This assay assesses the migratory or invasive capacity of cells in response to a chemoattractant.
Materials:
-
24-well Transwell inserts (with appropriate pore size for your cells)
-
Cell culture medium (serum-free for cell suspension, serum-containing as chemoattractant)
-
For invasion assays: Matrigel or other extracellular matrix coating
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Preparation:
-
If performing an invasion assay, coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Culture cells to ~80% confluency.
-
Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium at the desired concentration.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a duration appropriate for your cell type (typically 12-48 hours).
-
-
Analysis:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 70% ethanol.
-
Stain the cells with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Wound Healing (Scratch) Assay
This method evaluates collective cell migration in a two-dimensional context.
Materials:
-
6-well or 12-well plates
-
p200 pipette tip or a specialized scratch tool
-
Cell culture medium
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Gently wash the well with PBS to remove detached cells.
-
Replace with fresh medium (with or without inhibitors/siRNA).
-
-
Image Acquisition:
-
Immediately after creating the scratch (time 0), capture images of the wound area using a microscope. Mark the position to ensure the same field is imaged over time.
-
Incubate the plate at 37°C.
-
Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time.
-
Caption: A logical workflow for comparing ADAM12 inhibition methods.
Conclusion and Recommendations
Both this compound and genetic knockdown are valuable tools for studying the function of ADAM12. The choice between them depends on the specific research question and experimental context.
-
For acute and reversible inhibition, or for initial in vivo studies, this compound is a suitable choice. However, its broad specificity necessitates careful interpretation of results and may require validation with more specific methods.
-
For highly specific and long-term inhibition in vitro, genetic knockdown is the preferred method. It provides a clearer link between the observed phenotype and the loss of ADAM12 function.
Ultimately, a combined approach, where findings from pharmacological inhibition are confirmed with genetic knockdown, will provide the most robust and reliable data. This comprehensive understanding is crucial for advancing our knowledge of ADAM12's role in disease and for the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ADAM12: a Potential Target for the Treatment of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. ADAM12 abrogation alters immune cell infiltration and improves response to checkpoint blockade therapy in the T11 murine model of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of KB-R7785's Anti-Metastatic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic properties of the matrix metalloproteinase (MMP) inhibitor, KB-R7785, with other alternative compounds. The information presented is supported by experimental data and detailed methodologies to aid in the independent verification and advancement of research in cancer therapeutics.
Executive Summary
Metastasis remains the primary cause of cancer-related mortality, driving the urgent need for effective anti-metastatic agents.[1][2] Matrix metalloproteinases (MMPs) are a family of enzymes crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.[3][4] this compound, a hydroxamate-based MMP inhibitor, has demonstrated potent anti-angiogenic and anti-metastatic activities in preclinical models.[5] This guide will delve into the experimental evidence supporting this compound's efficacy, compare it with other MMP inhibitors and anti-metastatic compounds, and provide detailed protocols for relevant assays.
Comparative Analysis of Anti-Metastatic Agents
The efficacy of this compound is benchmarked against other known MMP inhibitors with reported anti-metastatic effects. The following table summarizes key quantitative data from preclinical studies.
| Compound | Target MMPs | Cancer Model | Key Anti-Metastatic Effects | Reference |
| This compound | MMP-1, MMP-3, MMP-9, ADAM12 | C26 Murine Colon Adenocarcinoma | Markedly inhibited the number of surface lung metastases. | [5] |
| BB-94 (Batimastat) | Broad-spectrum MMP inhibitor | Pancreatic Cancer (Capan1, AsPC1) | Decreased cancer-related death rate and intrahepatic tumor growth. | [6] |
| SD-7300 | MMP-2, MMP-9, MMP-13 | 4T1 Mouse Mammary Carcinoma | Reduced metastasis number and burden by 50-60%; Increased survival. | [3] |
| Metarrestin | Perinucleolar Compartment (PNC) | Pancreatic and other cancers | Suppressed the growth of cancer metastasis and extended survival in animal models. | [7] |
Signaling Pathway of this compound in Metastasis Inhibition
This compound exerts its anti-metastatic effects primarily through the inhibition of matrix metalloproteinases, particularly those involved in the degradation of the extracellular matrix (ECM) and the shedding of growth factors. A key target identified for this compound is A Disintegrin and Metalloproteinase 12 (ADAM12). ADAM12 has been shown to be overexpressed in several cancers and is associated with tumor progression and metastasis.[8][9][10] By inhibiting ADAM12 and other MMPs like MMP-1, MMP-3, and MMP-9, this compound can interfere with multiple steps of the metastatic cascade, including local invasion, intravasation, and extravasation.[3][5]
Experimental Protocols
To facilitate the independent verification of this compound's anti-metastatic properties, detailed protocols for key in vitro assays are provided below.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a critical step of metastasis.[11][12][13]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cancer cells of interest
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelation.
-
Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed the cells into the upper chamber of the coated inserts.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Removal of Non-invasive Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with a fixation solution, followed by staining with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several fields of view using a microscope.
Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells, simulating the closure of a wound and aspects of directional cell migration.[12][14]
Materials:
-
6-well or 12-well plates
-
Cancer cells of interest
-
Pipette tips (p200 or p1000)
-
Cell culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the monolayer.
-
Washing: Gently wash the well with medium to remove detached cells.
-
Incubation and Imaging: Add fresh medium and incubate the plate. Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro investigation of a compound's anti-metastatic potential.
Conclusion
The available preclinical data strongly suggest that this compound is a promising anti-metastatic agent, acting through the inhibition of key matrix metalloproteinases.[5] Its ability to suppress metastasis in animal models warrants further investigation. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to independently validate these findings and explore the full therapeutic potential of this compound and other MMP inhibitors in the fight against cancer metastasis.
References
- 1. Inhibition of breast cancer growth and metastasis by a biomimetic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A framework for the development of effective anti-metastatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effect of Matrix Metalloproteinase Inhibition on Pancreatic Cancer Invasion and Metastasis: An Additive Strategy for Cancer Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trial opens to evaluate a potential anti-metastasis compound | Center for Cancer Research [ccr.cancer.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Comparative Efficacy of KB-R7785 Across Ischemia Models: A Guide for Researchers
For researchers and drug development professionals, understanding the therapeutic potential of novel compounds across various pathological conditions is crucial. This guide provides a comparative analysis of the efficacy of KB-R7785, a hydroxamic acid-based matrix metalloproteinase (MMP) inhibitor, in different preclinical models of ischemia, including cerebral and cardiac ischemia. This objective comparison is supported by available experimental data to aid in evaluating its potential as a therapeutic agent.
Executive Summary
This compound has demonstrated significant neuroprotective effects in a mouse model of permanent focal cerebral ischemia by reducing infarct volume. Its mechanism of action is linked to the inhibition of matrix metalloproteinase-9 (MMP-9). While its role in cardiac hypertrophy has been explored through the inhibition of A Disintegrin and Metalloproteinase 12 (ADAM12), there is a notable lack of direct evidence for its efficacy in cardiac and renal ischemia-reperfusion injury models in the currently available literature. This guide synthesizes the existing data to provide a clear comparison of its performance and outlines the experimental protocols from the key studies.
Data Presentation: Efficacy of this compound in Ischemia Models
The following tables summarize the quantitative data on the efficacy of this compound in different experimental models.
Table 1: Efficacy of this compound in a Cerebral Ischemia Model
| Model | Treatment Protocol | Key Efficacy Endpoint | Result | Reference |
| Permanent Focal Cerebral Ischemia (MCAO) in mice | This compound (100 mg/kg, i.p.) 30 min before MCAO | Infarct Volume at 24h | Significantly decreased vs. vehicle | [1] |
| Permanent Focal Cerebral Ischemia (MCAO) in mice | This compound (100 mg/kg, i.p.) twice at 1 and 4.5h after MCAO | Infarct Volume at 24h | Significantly decreased vs. vehicle | [1] |
Note: MCAO: Middle Cerebral Artery Occlusion; i.p.: intraperitoneal.
As of the latest review of scientific literature, specific quantitative data on the efficacy of this compound in dedicated myocardial and renal ischemia-reperfusion injury models is not available. Research has primarily focused on its role in cardiac hypertrophy, a distinct pathological process.
Signaling Pathways and Mechanism of Action
This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and also targets ADAM12.[2][3] These enzymes play critical roles in tissue remodeling, inflammation, and cell signaling.
In the context of cerebral ischemia , the protective effects of this compound are attributed to the inhibition of MMP-9.[1] Ischemia triggers an inflammatory cascade leading to the upregulation and activation of MMP-9, which contributes to the breakdown of the blood-brain barrier, edema formation, and neuronal cell death.[4][5] By inhibiting MMP-9, this compound helps to preserve the integrity of the neurovascular unit and reduce ischemic brain damage.
dot
References
- 1. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: Metalloproteinase inhibitors as a new therapy (2002) | Masanori Asakura | 780 Citations [scispace.com]
- 3. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinases and ADAMs in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The science of cerebral ischemia and the quest for neuroprotection: navigating past failure to future success - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of KB-R7785 and Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the matrix metalloproteinase (MMP) inhibitor, KB-R7785, with other well-characterized MMP inhibitors. The information is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide context for the evaluation of this compound's inhibitory profile. While quantitative binding affinity data for this compound against a broad spectrum of MMPs is limited in publicly available literature, this guide summarizes the existing information and presents it alongside data for established broad-spectrum MMP inhibitors.
Comparison of Binding Affinities
The following table summarizes the inhibitory activities (IC₅₀ and Kᵢ values) of this compound and other common MMP inhibitors against a range of MMP subtypes. Lower values indicate higher binding affinity and more potent inhibition.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | ADAM12 |
| This compound | Active[1] | - | Selectivity noted[1] | Selectivity noted[1] | - | Activity decreased[2] | - | Binds directly[3][4] |
| Batimastat (BB-94) | IC₅₀: 3 nM | IC₅₀: 4 nM | IC₅₀: 20 nM | IC₅₀: 6 nM | - | IC₅₀: 4 nM | - | - |
| Marimastat (BB-2516) | IC₅₀: 5 nM | IC₅₀: 6 nM | IC₅₀: 230 nM | IC₅₀: 16 nM | - | IC₅₀: 3 nM | - | - |
| Ilomastat (GM6001) | Kᵢ: 0.4 nM | Kᵢ: 0.5 nM | Kᵢ: 27 nM | - | Kᵢ: 0.1 nM | Kᵢ: 0.2 nM | - | - |
Experimental Protocols
The determination of the binding affinity of an inhibitor to a specific MMP is crucial for its characterization. A commonly employed method is the fluorogenic substrate-based enzyme inhibition assay.
Protocol: Determination of IC₅₀ for MMP Inhibitors using a Fluorogenic Substrate
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound, such as this compound, against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Known broad-spectrum MMP inhibitor as a positive control (e.g., Ilomastat)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor (e.g., this compound) in assay buffer. It is important to maintain a constant final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent-related effects.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Diluted test inhibitor or vehicle control
-
Diluted MMP enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Kinetic Measurement: Immediately place the microplate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of MMP inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a relevant signaling pathway and the experimental workflow for determining MMP inhibitor binding affinity.
Caption: this compound inhibits MMPs and ADAM17, impacting the TNF-α signaling pathway.
Caption: Experimental workflow for determining the IC₅₀ of an MMP inhibitor.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase inhibitor this compound attenuates brain damage resulting from permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADAM12 controls a hypertrophic response in the heart through the distinct descending pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling KB-R7785
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for the handling of KB-R7785 (CAS RN: 168158-16-5)[1]. Given that detailed toxicological properties of this compound may not be fully characterized, it is imperative to treat it as a potentially hazardous substance and adhere to strict laboratory safety protocols.[2] The following guidelines are based on best practices for handling research chemicals of unknown toxicity.[2][3]
Immediate Safety and Hazard Information
As a precautionary measure, assume that this compound may be an irritant to the skin, eyes, and respiratory tract.[2] Direct contact and inhalation of the powdered form should be avoided.[4][5] All personnel handling this compound must be thoroughly trained in general laboratory safety and the specific procedures outlined in this guide.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure.[7] The following equipment is mandatory when handling this compound in its solid form or in solution.[4][6][8]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety goggles or glasses with side-shields | EN 166 (EU) or OSHA 29 CFR 1910.133 | To protect eyes from splashes and airborne particles.[2][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | ASTM F739 or EN 374 | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[3][4] |
| Body Protection | Laboratory coat | --- | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | Use in a certified chemical fume hood | --- | To prevent inhalation of airborne powder.[5][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
Experimental Protocols: Handling and Preparation of Solutions
Handling Powdered this compound:
-
Preparation: Designate a specific area for handling, such as a chemical fume hood, to contain any airborne particles.[4][8] Cover the work surface with absorbent, disposable bench paper.[9]
-
Weighing:
-
Whenever possible, purchase pre-weighed amounts to minimize handling.[8]
-
If weighing is necessary, perform this task within a chemical fume hood or a balance enclosure to control dust.[5][8][9]
-
Use anti-static weigh boats or an anti-static gun to prevent scattering of the powder.[4][8]
-
Keep the container with the compound closed as much as possible.[9]
-
-
Transfer: Use a spatula to transfer the powder. Avoid scooping in a manner that creates dust.[9]
Preparation of Stock Solutions:
-
Solvent Selection: Refer to the product's data sheet for solubility information to select an appropriate solvent.[1]
-
Dissolution: In a chemical fume hood, slowly add the solvent to the pre-weighed this compound powder. Cap the vial and mix by vortexing or sonicating until the solid is fully dissolved.
-
Storage of Solutions: Stock solutions should be aliquoted into tightly sealed vials to prevent contamination and evaporation.[1] Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and under a nitrogen atmosphere if possible.[1] Avoid repeated freeze-thaw cycles.[1]
Operational and Disposal Plan
Spill Management:
-
Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Containment: For small spills, use an appropriate absorbent material to contain the spill.
-
Cleanup: Wearing appropriate PPE, clean the spill area. All materials used for cleanup should be treated as hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
Waste Disposal:
-
Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[10][11]
-
Segregation: Do not mix this waste with other waste streams.[12]
-
Collection: Collect waste in clearly labeled, sealed containers.[10]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[10][11] Do not dispose of down the drain or in regular trash.[11]
Caption: Workflow for the safe handling, preparation, and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. Chemistry General Lab Safety - Smith College Research and Instruction Safety [science.smith.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. vumc.org [vumc.org]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
